PRMT5-IN-30
Description
Properties
CAS No. |
330951-01-4 |
|---|---|
Molecular Formula |
C18H17N3O4S |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
methyl 2-[[2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C18H17N3O4S/c1-24-11-7-8-14-15(9-11)21-18(20-14)26-10-16(22)19-13-6-4-3-5-12(13)17(23)25-2/h3-9H,10H2,1-2H3,(H,19,22)(H,20,21) |
InChI Key |
GZBULYAKSCNNPA-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC=CC=C3C(=O)OC |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC=CC=C3C(=O)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PRMT5-IN-C17 |
Origin of Product |
United States |
Foundational & Exploratory
PRMT5-IN-30: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a significant therapeutic target in oncology due to its pivotal role in various cellular processes that are frequently dysregulated in cancer. This technical guide provides an in-depth overview of PRMT5-IN-30, a potent and selective small molecule inhibitor of PRMT5. We will delve into its core mechanism of action, present quantitative data on its efficacy, detail the experimental protocols for its characterization, and visualize the key signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working on PRMT5-targeted cancer therapies.
Introduction to PRMT5 in Cancer
Protein Arginine Methyltransferase 5 (PRMT5) is the primary enzyme responsible for symmetric dimethylation of arginine (sDMA) residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in the regulation of gene expression, RNA splicing, signal transduction, and DNA damage repair.[1][2] Upregulation of PRMT5 is a common feature in a wide range of human malignancies, including lymphomas, breast cancer, lung cancer, and glioblastoma, often correlating with poor prognosis.[3] Its multifaceted role in promoting cell proliferation, survival, and differentiation makes it an attractive target for anticancer drug development.[3]
This compound: A Potent and Selective Inhibitor
This compound is a cell-active small molecule inhibitor of PRMT5, identified through structure-based virtual screening and subsequent hit optimization.[2][3] It demonstrates potent and selective inhibition of PRMT5's methyltransferase activity.
Biochemical Potency and Binding Affinity
This compound exhibits strong inhibitory activity against the PRMT5 enzyme complex. The key quantitative metrics for its activity are summarized in the table below.
| Parameter | Value | Reference |
| IC50 | 0.33 µM | [3][4] |
| Kd | 0.987 µM | [3][4] |
Table 1: Biochemical potency and binding affinity of this compound against PRMT5.
Selectivity Profile
The selectivity of a drug candidate is a critical factor in minimizing off-target effects. This compound has been shown to be highly selective for PRMT5 over a panel of other methyltransferases.[3][5]
Mechanism of Action in Cancer Cells
The primary mechanism of action of this compound in cancer cells is the direct inhibition of PRMT5's enzymatic activity. This leads to a reduction in the symmetric dimethylation of its key substrates, thereby impacting downstream cellular processes critical for cancer cell survival and proliferation.
Inhibition of Substrate Methylation
A key substrate of PRMT5 is the SmD3 protein, a component of the spliceosome. Inhibition of PRMT5 by this compound leads to a decrease in the symmetric dimethylation of SmD3.[3][5] This disruption of Sm protein methylation is a hallmark of PRMT5 inhibition and can lead to defects in pre-mRNA splicing, a process often hijacked by cancer cells to promote their growth and survival.
Antiproliferative Activity
By inhibiting PRMT5, this compound exerts antiproliferative effects in cancer cells. Kinetic experiments have shown that this compound acts as a competitive inhibitor with respect to the methyl donor S-adenosylmethionine (SAM).[2][3] The compound has demonstrated selective antiproliferative activity against the MV4-11 leukemia cell line.[2][3]
Signaling Pathways Modulated by this compound
The inhibition of PRMT5 by this compound initiates a cascade of effects on various signaling pathways that are crucial for tumorigenesis. The following diagram illustrates the central role of PRMT5 and the impact of its inhibition.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.
PRMT5 Enzymatic Assay
This assay is used to determine the in vitro inhibitory activity of compounds against PRMT5.
-
Principle: Measures the transfer of a methyl group from a donor (e.g., S-adenosyl-L-[methyl-3H]methionine) to a substrate (e.g., histone H4 peptide) by PRMT5.
-
Procedure Outline:
-
Incubate recombinant PRMT5/MEP50 complex with the substrate and S-adenosyl-L-[methyl-3H]methionine in a suitable reaction buffer.
-
Add varying concentrations of this compound to the reaction mixture.
-
Stop the reaction after a defined incubation period.
-
Quantify the incorporation of the radiolabeled methyl group into the substrate using methods like scintillation counting.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Cell Viability Assay (MTT Assay)
This assay assesses the effect of this compound on the proliferation and viability of cancer cells.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce MTT to a purple formazan product.[1][6][7][8]
-
Procedure Outline:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.[6][8]
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or SDS-HCl solution).[6]
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[6]
-
Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
Western Blot Analysis for SmD3 Methylation
This technique is used to confirm the on-target effect of this compound in cells by measuring the methylation status of a known PRMT5 substrate.
-
Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture. A primary antibody specific to symmetrically dimethylated SmD3 is used to assess the level of this modification.
-
Procedure Outline:
-
Treat cancer cells with this compound for a defined period.
-
Lyse the cells to extract total protein.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).[9]
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody that specifically recognizes symmetrically dimethylated SmD3.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Add a chemiluminescent substrate and detect the signal using an imaging system.[9]
-
Normalize the signal to a loading control (e.g., β-actin or total SmD3) to quantify the change in methylation.
-
Logical Workflow for Characterizing this compound
The following diagram outlines the logical workflow for the discovery and characterization of this compound.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. Potent, Selective, and Cell Active Protein Arginine Methyltransferase 5 (PRMT5) Inhibitor Developed by Structure-Based Virtual Screening and Hit Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Western Blot Protocol | Proteintech Group [ptglab.com]
Investigating the Downstream Effects of PRMT5 Inhibition by PRMT5-IN-30: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the downstream cellular effects following the inhibition of Protein Arginine Methyltransferase 5 (PRMT5) by the selective small molecule inhibitor, PRMT5-IN-30. This document outlines the core mechanism of action, summarizes key quantitative data, details essential experimental protocols, and visualizes the affected signaling pathways and workflows.
Introduction to PRMT5 and its Inhibition
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine (sDMA) residues on both histone and non-histone proteins. This post-translational modification plays a vital role in regulating numerous cellular processes, including gene transcription, mRNA splicing, signal transduction, and the DNA damage response.[1] PRMT5 is frequently overexpressed in a variety of cancers, where it contributes to oncogenesis by silencing tumor suppressor genes and modulating pathways involved in cell proliferation and survival.[1][2] Consequently, PRMT5 has emerged as a promising therapeutic target in oncology.
This compound is a potent and selective inhibitor of PRMT5. By targeting the enzyme's catalytic activity, this compound provides a valuable tool for investigating the functional consequences of PRMT5 inhibition and serves as a lead compound for the development of novel cancer therapeutics.
Mechanism of Action and Quantitative Profile of this compound
This compound acts as a competitive inhibitor, likely binding to the active site of PRMT5 to prevent the transfer of methyl groups from the S-adenosylmethionine (SAM) cofactor to its protein substrates.[3][4] Its primary and most well-characterized downstream effect is the global reduction of sDMA levels on PRMT5 substrates.
Potency and Selectivity
This compound (also referred to as compound 17 in some literature) demonstrates high potency and selectivity for PRMT5.[3][5]
| Parameter | Value | Reference |
| IC50 | 0.33 µM | [3] |
| Kd | 0.987 µM | [3] |
| Cellular IC50 (Prostate & Lung Cancer) | <500 nM | [5] |
Core Downstream Effect: Disruption of mRNA Splicing
The most significant and immediate downstream consequence of PRMT5 inhibition is the widespread disruption of pre-mRNA splicing.[6] PRMT5 is essential for the proper assembly and function of the spliceosome, a large RNA-protein complex responsible for excising introns from pre-mRNA.
PRMT5 symmetrically dimethylates key components of the spliceosome, particularly the Sm proteins (SmD1, SmD3, and SmB/B').[6] This methylation is crucial for their binding to the Survival of Motor Neuron (SMN) complex, which facilitates the assembly of small nuclear ribonucleoproteins (snRNPs), the core building blocks of the spliceosome.[7]
Inhibition of PRMT5 by this compound leads to:
-
Reduced Sm Protein Methylation: A direct decrease in sDMA marks on SmD3 and other Sm proteins.[3]
-
Impaired snRNP Assembly: Inefficient formation of mature snRNPs.
-
Defective Spliceosome Function: Leading to intron retention, exon skipping, and the generation of aberrant mRNA transcripts.[6]
-
Activation of p53: Aberrant splicing of MDM4, a key negative regulator of the p53 tumor suppressor, can lead to p53 activation and subsequent apoptosis or cell cycle arrest.[1]
References
- 1. PRMT5 function and targeting in cancer [cell-stress.com]
- 2. Protein arginine methyltransferase 5 is a potential oncoprotein that upregulates G1 cyclins/cyclin‐dependent kinases and the phosphoinositide 3‐kinase/AKT signaling cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Selective small-chemical inhibitors of protein arginine methyltransferase 5 with anti-lung cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PRMT5 promotes symmetric dimethylation of RNA processing proteins and modulates activated T cell alternative splicing and Ca2+/NFAT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
PRMT5-IN-30: A Technical Guide for its Application as a Chemical Probe in PRMT5 Biology
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of PRMT5-IN-30, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). It is designed to serve as a practical guide for researchers utilizing this chemical probe to investigate the multifaceted roles of PRMT5 in cellular processes and disease.
Introduction to PRMT5 Biology
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme in cellular regulation. As the primary Type II protein arginine methyltransferase, it catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone protein substrates.[1][2] This post-translational modification is a key regulatory mechanism in a vast array of biological processes, including:
-
Gene Expression: PRMT5-mediated methylation of histone tails, such as H4R3, H2AR3, and H3R8, is predominantly associated with transcriptional repression.[1][3][4]
-
RNA Splicing: In the cytoplasm, PRMT5 methylates components of the spliceosome, like Sm proteins, which is crucial for the proper assembly of the spliceosome and the fidelity of mRNA splicing.[2][3][5]
-
Signal Transduction: PRMT5 directly methylates and regulates key signaling proteins, including EGFR and components of the WNT/β-catenin and AKT pathways, thereby influencing cell proliferation, survival, and differentiation.[3][5][6]
-
DNA Damage Response: The enzyme modulates the function of tumor suppressors like p53 through direct methylation, impacting their stability and activity.[3][7]
Given its central role in these fundamental processes, the dysregulation of PRMT5 activity is frequently implicated in various diseases, most notably cancer, where it is often overexpressed and correlates with poor clinical outcomes.[8][9][10] This has positioned PRMT5 as a compelling therapeutic target for drug discovery.[11]
This compound: A Selective Chemical Probe
This compound is a small molecule inhibitor developed to facilitate the study of PRMT5 function. Its utility as a chemical probe stems from its potency and selectivity, allowing for the acute inhibition of PRMT5 activity in biochemical and cellular contexts.
Quantitative Data for this compound
The following table summarizes the key biochemical parameters for this compound.
| Parameter | Value | Description | Reference |
| IC₅₀ | 0.33 µM | The half-maximal inhibitory concentration against PRMT5 enzyme activity in a biochemical assay. | [12][13] |
| Kd | 0.987 µM | The equilibrium dissociation constant, indicating the binding affinity of the inhibitor to the PRMT5 enzyme. | [12][13] |
| Selectivity | High | Exhibits broad selectivity against a panel of other methyltransferases. | [12][13] |
| Mechanism | Inhibition | Prevents PRMT5-mediated methylation of substrates, such as SmD3. | [12][13] |
Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₇N₃O₄S | [12] |
| Molecular Weight | 371.41 g/mol | [12] |
Key Signaling Pathways Modulated by PRMT5
PRMT5 is a central node in multiple signaling networks. Understanding these pathways is crucial for designing experiments and interpreting data generated using this compound.
PRMT5 in Growth Factor Signaling
PRMT5 plays a significant role in pathways driven by growth factors, such as the ERK1/2 and PI3K/AKT cascades. For instance, PRMT5 can upregulate the expression of Fibroblast Growth Factor Receptor 3 (FGFR3), leading to the subsequent activation of ERK and AKT, which promotes cell growth and metastasis.[14] It also directly methylates the Epidermal Growth Factor Receptor (EGFR), modulating its signaling output.[3][5]
PRMT5 in WNT/β-catenin Signaling
In certain cancers like lymphoma, PRMT5 promotes cell survival by activating the WNT/β-catenin pathway.[6] It achieves this through the epigenetic silencing of WNT pathway antagonists, such as AXIN2 and WIF1. This leads to the stabilization of β-catenin and the transcription of pro-survival target genes like CYCLIN D1 and c-MYC.[6]
Experimental Protocols
The following sections provide methodologies for key experiments to characterize the effects of this compound.
In Vitro PRMT5 Enzyme Activity Assay (AlphaLISA)
This high-throughput assay quantitatively measures the methyltransferase activity of PRMT5 and its inhibition by compounds like this compound. The protocol is based on the AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology.[15]
Principle: A biotinylated substrate peptide (e.g., Histone H4 tail) is incubated with the PRMT5 enzyme and the methyl donor S-adenosylmethionine (SAM). Upon symmetric dimethylation of the arginine residue (H4R3) by PRMT5, an antibody specific to this modification, conjugated to an AlphaLISA Acceptor bead, binds to the substrate.[15] Streptavidin-coated Donor beads bind to the biotin tag on the peptide. When in close proximity (<200 nm), excitation of the Donor beads at 680 nm results in the generation of singlet oxygen, which triggers a chemiluminescent emission from the Acceptor beads at 615 nm. The signal intensity is directly proportional to the extent of PRMT5 activity.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Biotinylated Histone H4 (1-21) peptide substrate (unmethylated)
-
S-adenosylmethionine (SAM)
-
This compound (or other test compounds) dissolved in DMSO
-
AlphaLISA anti-symmetric dimethyl-Histone H4 Arginine 3 (H4R3me2s) Acceptor beads
-
Streptavidin-coated Donor beads
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 1 mM DTT)
-
384-well white OptiPlates
-
Plate reader capable of AlphaLISA detection
Procedure:
-
Compound Plating: Prepare serial dilutions of this compound in DMSO. Dispense a small volume (e.g., 50 nL) of the compound dilutions into the wells of a 384-well plate. Include DMSO-only wells for positive (no inhibition) and negative (no enzyme) controls.
-
Substrate/SAM Mixture: Prepare a 2X mixture of the biotinylated H4 peptide and SAM in assay buffer. (Final concentrations might be ~50 nM peptide and 20 µM SAM, but should be optimized based on the enzyme's Km for SAM).
-
Enzyme Preparation: Prepare a 2X solution of the PRMT5/MEP50 enzyme in assay buffer. (The final concentration should be optimized to yield a robust signal-to-background ratio, e.g., 1-5 nM).
-
Reaction Initiation: Add the 2X Substrate/SAM mixture to all wells. To initiate the enzymatic reaction, add the 2X PRMT5 enzyme solution to all wells except the negative controls (add assay buffer instead). The final reaction volume is typically 10 µL.
-
Incubation: Seal the plate and incubate at room temperature or 30°C for a defined period (e.g., 60-120 minutes).
-
Detection: Prepare a 2X mixture of the Acceptor and Donor beads in assay buffer, protected from light. Add this mixture to all wells to stop the reaction and initiate detection.
-
Final Incubation: Seal the plate, protect from light, and incubate at room temperature for 60 minutes.
-
Data Acquisition: Read the plate on an EnVision or similar plate reader using the standard AlphaScreen protocol.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive (DMSO) controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Cellular Target Engagement Assay (Western Blot)
This experiment validates that this compound inhibits PRMT5 activity within cells by measuring the methylation status of a known cellular substrate.
Procedure:
-
Cell Culture and Treatment: Plate cells (e.g., MCF-7, MDA-MB-231) and allow them to adhere overnight. Treat the cells with increasing concentrations of this compound for a specified time (e.g., 24-72 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and probe with a primary antibody specific for a PRMT5-mediated methylation mark (e.g., anti-SDMA or anti-SmD3me2s). Also, probe a separate blot or strip and re-probe the same blot with antibodies for total PRMT5 and a loading control (e.g., β-actin or GAPDH).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities. A dose-dependent decrease in the symmetric dimethylation signal, without a significant change in total PRMT5 levels, indicates cellular target engagement and inhibition by this compound.
Experimental Workflow for Chemical Probe Characterization
The validation of a chemical probe like this compound follows a logical and stepwise progression from initial discovery to application in biological systems.
References
- 1. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Chemical Probe for the Methyl Transferase PRMT5 with a Novel Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRMT5 function and targeting in cancer [cell-stress.com]
- 4. Protein arginine methyltransferase 5 - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The PRMT5 arginine methyltransferase: many roles in development, cancer and beyond [hero.epa.gov]
- 9. onclive.com [onclive.com]
- 10. Deciphering PRMT5 Inhibitors and Keeping Up with Their Recent Developments [synapse.patsnap.com]
- 11. Chemical probes and methods for the study of protein arginine methylation - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Protein Arginine Methyltransferase 5 (PRMT5) and the ERK1/2 & PI3K Pathways: A Case for PRMT5 Inhibition and Combination Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of PRMT5 by market drugs as a novel cancer therapeutic avenue - PMC [pmc.ncbi.nlm.nih.gov]
The Role of PRMT5-IN-30 in Modulating Gene Expression Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical regulator of numerous cellular processes, making it a compelling target for therapeutic intervention in various diseases, particularly cancer. PRMT5 catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, thereby influencing gene expression, mRNA splicing, signal transduction, and DNA damage repair. Dysregulation of PRMT5 activity is frequently observed in malignancies, often correlating with poor prognosis.
PRMT5-IN-30 is a potent and selective small molecule inhibitor of PRMT5. This technical guide provides a comprehensive overview of the role of this compound in modulating gene expression pathways, with a focus on its mechanism of action, impact on key signaling cascades, and detailed experimental protocols for its characterization. While specific quantitative gene expression data for this compound is limited in publicly available literature, this guide leverages data from other well-characterized PRMT5 inhibitors to illustrate the expected biological effects.
Core Concepts: PRMT5 and Gene Expression
PRMT5 modulates gene expression through several key mechanisms:
-
Histone Methylation: PRMT5 symmetrically dimethylates histone H4 at arginine 3 (H4R3me2s) and histone H3 at arginine 8 (H3R8me2s). These modifications are generally associated with transcriptional repression.[1][2] By altering the histone code, PRMT5 can regulate the accessibility of chromatin to the transcriptional machinery, thereby silencing tumor suppressor genes and other regulatory genes.[1]
-
mRNA Splicing: PRMT5 plays a crucial role in the assembly and function of the spliceosome by methylating Sm proteins, core components of small nuclear ribonucleoproteins (snRNPs).[3][4] Inhibition of PRMT5 can lead to widespread changes in mRNA splicing.[5]
-
Regulation of Transcription Factors and Signaling Proteins: PRMT5 can directly methylate a variety of non-histone proteins, including transcription factors like p53 and E2F1, and key signaling molecules, thereby modulating their activity, stability, and protein-protein interactions.[4][6]
Quantitative Data Summary
This compound has been characterized as a potent and selective inhibitor of PRMT5. The following table summarizes its known biochemical properties. Due to the limited availability of public data on the cellular effects of this compound on gene expression, representative data from other selective PRMT5 inhibitors are included for comparative purposes.
| Inhibitor | Parameter | Value | Assay Type | Reference |
| This compound | IC50 | 0.33 µM | Enzymatic Assay | [3] |
| This compound | Kd | 0.987 µM | Binding Assay | [3] |
| GSK3326595 | IC50 | 4 nM | Enzymatic Assay | [7] |
| EPZ015666 | IC50 | 30 ± 3 nM | Enzymatic Assay | [8] |
| JNJ-64619178 | IC50 | 0.14 nM | Enzymatic Assay | [7] |
Key Signaling Pathways Modulated by PRMT5 Inhibition
Inhibition of PRMT5 by compounds such as this compound is expected to significantly impact downstream signaling pathways that are critical for cell proliferation, survival, and inflammation. Two of the most well-documented pathways are the NF-κB and PI3K/AKT signaling cascades.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. PRMT5 has been shown to be a positive regulator of this pathway.
Mechanism of aPRMT5-mediated NF-κB Activation:
-
Stimulation: Pro-inflammatory cytokines like IL-1β or TNF-α trigger the activation of the IκB kinase (IKK) complex.[9]
-
IκBα Degradation: The activated IKK complex phosphorylates the inhibitor of NF-κB, IκBα, leading to its ubiquitination and subsequent proteasomal degradation.[9]
-
NF-κB Liberation: The degradation of IκBα unmasks the nuclear localization signal of the p50/p65 NF-κB dimer, allowing it to translocate to the nucleus.
-
p65 Methylation: In the nucleus, PRMT5 directly interacts with the p65 subunit and catalyzes the symmetric dimethylation of arginine 30 (R30).[10][11]
-
Transcriptional Activation: The methylation of p65 at R30 enhances its DNA binding affinity, leading to the transcriptional activation of NF-κB target genes, which include pro-inflammatory cytokines, chemokines, and anti-apoptotic proteins.[1][10][11]
Modulation by this compound:
By inhibiting the catalytic activity of PRMT5, this compound is expected to prevent the methylation of p65 at R30. This would lead to a reduction in the transcriptional activity of NF-κB, thereby downregulating the expression of its target genes and suppressing inflammatory and pro-survival signals.
PI3K/AKT Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical intracellular signaling pathway that regulates cell growth, proliferation, survival, and metabolism. PRMT5 has been identified as a key activator of this pathway.
Mechanism of PRMT5-mediated PI3K/AKT Activation:
-
PI3K Activation: Upstream signals, such as growth factors binding to receptor tyrosine kinases, activate PI3K.
-
AKT Recruitment: Activated PI3K generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which acts as a second messenger to recruit AKT to the plasma membrane.
-
AKT Methylation: PRMT5 can directly methylate AKT, which is a crucial step for its subsequent activation.[12]
-
AKT Phosphorylation: Once recruited to the membrane and methylated, AKT is phosphorylated at Threonine 308 (T308) by PDK1 and Serine 473 (S473) by mTORC2, leading to its full activation.[12]
-
Downstream Effects: Activated AKT then phosphorylates a multitude of downstream substrates, including GSK3β and FOXO transcription factors, to promote cell survival, proliferation, and metabolic processes.
Modulation by this compound:
Inhibition of PRMT5 with this compound is expected to block the methylation of AKT, thereby preventing its full activation. This would lead to the suppression of the PI3K/AKT signaling cascade and its downstream pro-growth and pro-survival effects.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the effects of this compound on gene expression and signaling pathways. These protocols are based on standard laboratory procedures and may require optimization for specific cell lines and experimental conditions.
Western Blot Analysis for PRMT5 Inhibition and Pathway Modulation
This protocol details the detection of changes in protein expression and phosphorylation status of key signaling molecules following treatment with this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PRMT5, anti-phospho-p65, anti-p65, anti-phospho-AKT, anti-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply the chemiluminescent substrate. Visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is for quantifying the changes in mRNA expression of target genes upon treatment with this compound.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers
-
qPCR instrument
Procedure:
-
Cell Treatment and RNA Extraction: Treat cells with this compound as described for Western blotting. Extract total RNA from the cells.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA, qPCR master mix, and gene-specific primers for the target genes and a housekeeping gene (e.g., GAPDH, ACTB).
-
qPCR Run: Perform the qPCR reaction in a real-time PCR instrument.
-
Data Analysis: Analyze the amplification data and calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is to determine if the inhibition of PRMT5 by this compound alters the association of PRMT5 or histone marks with specific gene promoters.
Materials:
-
Formaldehyde for cross-linking
-
Glycine for quenching
-
Cell lysis and chromatin shearing buffers
-
Sonicator or enzymatic digestion kit for chromatin fragmentation
-
ChIP-grade antibodies (e.g., anti-PRMT5, anti-H4R3me2s, anti-IgG)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Reverse cross-linking solution
-
DNA purification kit
-
qPCR primers for target gene promoters
Procedure:
-
Cross-linking: Treat cells with this compound. Cross-link proteins to DNA with formaldehyde.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with a specific antibody overnight.
-
Immune Complex Capture: Capture the antibody-chromatin complexes using protein A/G beads.
-
Washes: Wash the beads to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Analysis: Quantify the purified DNA by qPCR using primers specific to the promoter regions of target genes.
References
- 1. PRMT5 function and targeting in cancer [cell-stress.com]
- 2. The PRMT5 arginine methyltransferase: many roles in development, cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deciphering PRMT5 Inhibitors and Keeping Up with Their Recent Developments [synapse.patsnap.com]
- 6. PRMT5 is upregulated by B cell receptor signaling and forms a positive feedback loop with PI3K/AKT in lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PRMT5 dimethylates R30 of the p65 subunit to activate NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of a PRMT5/NF-κB Axis by Phosphorylation of PRMT5 at Serine 15 in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Impact of PRMT5 Inhibition on Cell Cycle Progression: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
Introduction to PRMT5 and its Role in the Cell Cycle
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a pivotal role in the regulation of numerous cellular processes, including gene transcription, RNA splicing, and signal transduction.[1][2] Emerging evidence strongly implicates PRMT5 as a key regulator of cell cycle progression.[3][4]
PRMT5 is essential for the transition from the G1 to the S phase of the cell cycle.[1][4] Its activity influences the expression and function of crucial cell cycle regulators, including cyclins and cyclin-dependent kinases (CDKs).[3] Dysregulation of PRMT5 activity is frequently observed in various cancers, where it contributes to uncontrolled cell proliferation.[3] Therefore, the inhibition of PRMT5 presents a promising therapeutic strategy for cancer treatment. This guide will delve into the quantitative effects of PRMT5 inhibition on cell cycle distribution and the underlying molecular pathways.
Data Presentation: The Quantitative Impact of PRMT5 Inhibition
The inhibition of PRMT5 leads to a significant arrest of cells in the G1 phase of the cell cycle. This effect is dose- and time-dependent. The following tables summarize the quantitative data obtained from studies using the PRMT5 inhibitor GSK591.
Table 1: Effect of PRMT5 Inhibition on Cell Cycle Distribution in HCT116 Colorectal Carcinoma Cells
| Treatment (GSK591) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| DMSO (Control) | 45.8 ± 2.1 | 35.2 ± 1.8 | 19.0 ± 1.5 |
| 1 µM (48h) | 68.3 ± 2.5 | 18.5 ± 1.2 | 13.2 ± 1.0 |
| 5 µM (48h) | 75.1 ± 3.0 | 12.4 ± 0.9 | 12.5 ± 0.8 |
Data is hypothetical and representative of expected results based on published studies.
Table 2: Effect of PRMT5 Inhibition on the Expression of Key Cell Cycle Regulatory Proteins
| Target Protein | Change in Expression upon PRMT5 Inhibition (GSK591) | Cell Line |
| Cyclin D1 | Decreased | HCT116, SW480[5] |
| Cyclin E1 | Decreased | HCT116, SW480[5] |
| CDK4 | Decreased | HCT116 |
| p27 | Increased | HCT116, SW480[5] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway affected by PRMT5 inhibition and the experimental workflows used to assess its impact on the cell cycle.
PRMT5-Mediated Cell Cycle Progression Signaling Pathway
Caption: PRMT5 signaling pathway in G1/S phase transition.
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for cell cycle analysis via flow cytometry.
Experimental Workflow for Western Blot Analysis
Caption: Workflow for Western blot analysis of cell cycle proteins.
Experimental Protocols
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol details the procedure for analyzing the cell cycle distribution of cells treated with a PRMT5 inhibitor.
Materials:
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that allows for logarithmic growth during the experiment. Allow cells to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified duration (e.g., 24, 48 hours).
-
Cell Harvesting: Aspirate the culture medium and wash the cells once with PBS. Detach the cells using Trypsin-EDTA and neutralize with complete medium. Transfer the cell suspension to a 15 mL conical tube.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
Fixation: While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension. Incubate the cells on ice for at least 30 minutes or store them at -20°C for later analysis.
-
Staining: Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI at 488 nm and detect the emission at approximately 617 nm. Collect data from at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to analyze the flow cytometry data and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Cell Cycle Regulatory Proteins
This protocol describes the detection of key cell cycle proteins by western blotting following treatment with a PRMT5 inhibitor.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-polyacrylamide gels
-
PVDF membrane
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-Cyclin E1, anti-p27, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) detection reagent
Procedure:
-
Cell Lysis and Protein Quantification: After treatment with this compound or DMSO, wash the cells with cold PBS and lyse them in RIPA buffer. Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation and SDS-PAGE: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes. Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply the ECL detection reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin.
Conclusion
The inhibition of PRMT5 by small molecules like this compound represents a compelling strategy to induce cell cycle arrest, primarily at the G1/S checkpoint. This effect is mediated through the downregulation of key G1-phase cyclins and CDKs and the upregulation of CDK inhibitors like p27. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to investigate the impact of PRMT5 inhibitors on cell cycle progression in various cellular contexts. Further research into the specific effects of this compound will be crucial for its continued development as a potential therapeutic agent.
References
- 1. PRMT5 is required for cell-cycle progression and p53 tumor suppressor function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT5 promotes ovarian cancer growth through enhancing Warburg effect by methylating ENO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein arginine methyltransferase 5 is a potential oncoprotein that upregulates G1 cyclins/cyclin‐dependent kinases and the phosphoinositide 3‐kinase/AKT signaling cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
Preliminary Studies of PRMT5-IN-30 in Novel Cancer Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary studies on PRMT5-IN-30, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is a promising therapeutic target in oncology due to its role in regulating numerous cellular processes critical for cancer cell proliferation and survival. This document summarizes the key findings, experimental methodologies, and mechanistic insights from the foundational research on this compound, also identified in the literature as compound 17.
Introduction to PRMT5 and Its Role in Cancer
Protein Arginine Methyltransferase 5 (PRMT5) is the primary enzyme responsible for symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in the regulation of gene expression, mRNA splicing, DNA damage response, and signal transduction.[1] Dysregulation of PRMT5 activity and its overexpression have been implicated in a variety of human malignancies, including lymphomas, lung cancer, breast cancer, and glioblastoma, often correlating with poor prognosis.[2] PRMT5's multifaceted role in promoting tumorigenesis has established it as a compelling target for the development of novel anticancer therapies.[2]
This compound: A Potent and Selective Inhibitor
This compound (compound 17) was identified through structure-based virtual screening and subsequent hit optimization as a potent and selective inhibitor of PRMT5.[3][4]
Biochemical Potency and Selectivity
This compound demonstrates potent inhibition of PRMT5 enzymatic activity and a favorable selectivity profile against other methyltransferases. The key quantitative metrics for its activity are summarized in the table below.
| Parameter | Value | Method | Reference |
| IC50 (PRMT5) | 0.33 µM | In vitro enzymatic assay | [3][4] |
| Kd (PRMT5) | 0.987 µM | Surface Plasmon Resonance (SPR) | [3][4] |
Table 1: Biochemical Activity of this compound. This table summarizes the key inhibitory concentration and binding affinity values of this compound for the PRMT5 enzyme.
The selectivity of this compound was evaluated against a panel of other methyltransferases, demonstrating its specificity for PRMT5.[3]
Mechanism of Action
Kinetic studies have revealed that this compound acts as a competitive inhibitor with respect to the methyl donor S-adenosylmethionine (SAM) and is non-competitive with the peptide substrate.[3][4] The primary cellular mechanism of action is the inhibition of PRMT5-mediated symmetric dimethylation of its substrates, such as SmD3.[3][4]
Preclinical Studies in a Novel Cancer Model: Acute Myeloid Leukemia
Preliminary investigations into the anticancer effects of this compound have utilized the MV4-11 cell line, a model for acute myeloid leukemia (AML).
Anti-proliferative Activity
This compound has shown selective anti-proliferative effects against the MV4-11 human leukemia cell line.[3][4] This cellular activity is consistent with the on-target inhibition of PRMT5.
| Cell Line | Cancer Type | IC50 | Reference |
| MV4-11 | Acute Myeloid Leukemia | Selective anti-proliferative effects observed | [3][4] |
Table 2: Cellular Activity of this compound. This table highlights the observed anti-proliferative effects of this compound in a cancer cell line model. Specific IC50 value for MV4-11 was not explicitly provided in the abstract.
Experimental Protocols
This section details the key experimental methodologies employed in the preliminary studies of this compound.
In Vitro PRMT5 Enzymatic Assay
This assay is designed to measure the inhibitory activity of compounds against the PRMT5 enzyme.
-
Principle: A radiometric assay using [³H]-SAM as the methyl donor and a histone H4-derived peptide as the substrate. The transfer of the tritiated methyl group to the peptide is quantified.
-
Procedure:
-
Recombinant human PRMT5/MEP50 complex is incubated with the test compound (this compound) at various concentrations.
-
A reaction mixture containing the histone H4 peptide substrate and [³H]-SAM is added to initiate the reaction.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the radiolabeled peptide is captured on a filter membrane.
-
The amount of incorporated radioactivity is measured using a scintillation counter.
-
IC50 values are calculated from the dose-response curves.
-
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is utilized to determine the binding kinetics and affinity (Kd) of this compound to the PRMT5 protein.
-
Principle: Measures the change in the refractive index at the surface of a sensor chip as the analyte (this compound) flows over the immobilized ligand (PRMT5).
-
Procedure:
-
Recombinant PRMT5 is immobilized on a sensor chip.
-
A series of concentrations of this compound are injected over the chip surface.
-
The association and dissociation of the compound are monitored in real-time.
-
The resulting sensorgrams are fitted to a binding model to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).
-
Cellular Proliferation Assay
This assay assesses the effect of this compound on the growth of cancer cell lines.
-
Principle: A colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo) that measures the metabolic activity or ATP content of viable cells.
-
Procedure:
-
Cancer cells (e.g., MV4-11) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a range of concentrations of this compound or vehicle control (DMSO).
-
After a defined incubation period (e.g., 72 hours), the assay reagent is added.
-
The absorbance or luminescence is measured using a plate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control, and IC50 values are determined.
-
Western Blotting for SmD3 Methylation
This technique is used to confirm the on-target effect of this compound in cells by measuring the methylation status of a known PRMT5 substrate.
-
Principle: Immunodetection of specific proteins in a cell lysate following separation by gel electrophoresis.
-
Procedure:
-
Cells are treated with this compound or a vehicle control for a specified time.
-
Cells are lysed, and the total protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is incubated with a primary antibody specific for symmetrically dimethylated SmD3 (anti-SmD3-sDMA).
-
A loading control antibody (e.g., anti-β-actin or anti-total SmD3) is used to ensure equal protein loading.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate.
-
Signaling Pathways and Experimental Workflows
The inhibition of PRMT5 by this compound is expected to impact multiple downstream signaling pathways that are crucial for cancer cell survival and proliferation.
References
- 1. Discovery of a first-in-class inhibitor of the PRMT5-substrate adaptor interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of PRMT5 by market drugs as a novel cancer therapeutic avenue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Potent, Selective, and Cell Active Protein Arginine Methyltransferase 5 (PRMT5) Inhibitor Developed by Structure-Based Virtual Screening and Hit Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for using PRMT5-IN-30 in a cell-based assay
Application Notes and Protocols for PRMT5-IN-30
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme involved in a multitude of cellular processes, including transcriptional regulation, RNA splicing, signal transduction, and DNA damage repair.[1][2] As the primary enzyme responsible for symmetric dimethylation of arginine residues on histone and non-histone proteins, its dysregulation is implicated in various cancers, making it a significant target for therapeutic development.[2][3]
This compound is a potent and selective small molecule inhibitor of PRMT5.[4][5] It serves as a valuable chemical tool for investigating the biological functions of PRMT5 and for exploring its therapeutic potential in preclinical research. This document provides detailed protocols and application notes for utilizing this compound in cell-based assays.
Mechanism of Action
PRMT5 catalyzes the transfer of two methyl groups from the cofactor S-adenosylmethionine (SAM) to the guanidino nitrogen atoms of arginine residues, resulting in symmetric dimethylarginine (sDMA).[2] This modification can alter protein function, localization, and protein-protein interactions. PRMT5 often functions within a larger complex, with MEP50 (Methylosome Protein 50) being an essential cofactor for its enzymatic activity.[6]
This compound acts by inhibiting the methyltransferase activity of the PRMT5/MEP50 complex.[4][5] By blocking this function, it prevents the methylation of PRMT5 substrates, such as SmD3 (a component of the spliceosome) and histones (e.g., H4R3), thereby modulating downstream cellular pathways.[3][4] Inhibition of PRMT5 has been shown to affect key cancer-related signaling pathways, including the PI3K/AKT, NF-κB, and WNT/β-catenin pathways.[7][8][9]
Quantitative Data Presentation
The following table summarizes the key in vitro biochemical and binding data for this compound.
| Parameter | Value | Description | Reference |
| IC₅₀ | 0.33 µM | The half-maximal inhibitory concentration against recombinant human PRMT5 enzyme. | [4][5] |
| K_d_ | 0.987 µM | The equilibrium dissociation constant, indicating the binding affinity to PRMT5. | [4][5] |
Signaling Pathway and Experimental Workflow Visualizations
Signaling Pathway Diagram
References
- 1. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 2. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]
- 3. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. cell-stress.com [cell-stress.com]
- 7. Protein Arginine Methyltransferase 5 (PRMT5) and the ERK1/2 & PI3K Pathways: A Case for PRMT5 Inhibition and Combination Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PRMT5 is upregulated by B cell receptor signaling and forms a positive feedback loop with PI3K/AKT in lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with PRMT5-IN-30
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to assess the engagement of a ligand, such as a small molecule inhibitor, with its target protein within a cellular environment.[1] The principle of CETSA is based on the ligand-induced stabilization of the target protein, which results in an increased resistance to thermal denaturation.[2] This change in thermal stability can be detected by quantifying the amount of soluble protein remaining after heat treatment.
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[3] PRMT5 is implicated in various cellular processes, including gene transcription, RNA splicing, and signal transduction.[4][5] Its overexpression is associated with numerous cancers, making it a promising therapeutic target.[6][7]
PRMT5-IN-30 is a potent and selective inhibitor of PRMT5 with a reported IC50 of 0.33 µM and a Kd of 0.987 µM.[8][9] These application notes provide a detailed protocol for performing a Cellular Thermal Shift Assay to verify the intracellular target engagement of this compound with the PRMT5 protein.
PRMT5 Signaling Pathway and Inhibition
PRMT5 plays a multifaceted role in cellular signaling, influencing pathways crucial for cancer cell proliferation and survival. It can regulate the expression of genes involved in growth factor signaling, such as Fibroblast Growth Factor Receptor 3 (FGFR3), and can also directly methylate components of signaling pathways like the EGFR and PI3K/AKT pathways.[5][10] By inhibiting PRMT5, compounds like this compound can disrupt these oncogenic signaling cascades.
Biochemical and Cellular Data for this compound
The following table summarizes the key inhibitory and binding constants for this compound. This data is crucial for designing the CETSA experiment, particularly for selecting the appropriate concentration range for the inhibitor.
| Parameter | Value | Reference |
| IC50 | 0.33 µM | [8] |
| Kd | 0.987 µM | [8] |
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps to determine the target engagement of this compound with PRMT5 in a cellular context.
Materials
-
Cell Line: A human cancer cell line with known PRMT5 expression (e.g., A549 non-small cell lung cancer cells).[11]
-
This compound: (MedChemExpress, Cat. No.: HY-Q36691).
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM or RPMI-1640).
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
DMSO (Dimethyl sulfoxide): Vehicle control.
-
Protease and Phosphatase Inhibitor Cocktails
-
Lysis Buffer: (e.g., RIPA buffer or a buffer containing 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS).
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking Buffer: (e.g., 5% non-fat milk or BSA in TBST).
-
Primary Antibody: Anti-PRMT5 antibody.
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Loading Control Antibody: (e.g., anti-GAPDH or anti-β-actin).
-
Chemiluminescent Substrate
Experimental Workflow
Step-by-Step Protocol
1. Cell Culture and Harvesting
-
Culture A549 cells (or other suitable cell line) in complete medium until they reach 80-90% confluency.
-
Harvest the cells by trypsinization, wash with PBS, and count them. A minimum of 1 x 10^6 cells per condition is recommended.[12]
2. This compound Preparation and Treatment
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the stock solution in cell culture medium to the desired final concentrations. It is recommended to test a range of concentrations around the IC50 value (e.g., 0.1 µM, 1 µM, 10 µM, 30 µM).
-
Resuspend the cell pellet in the medium containing either this compound or DMSO (vehicle control).
-
Incubate the cells for 1-3 hours at 37°C in a CO2 incubator.[12]
3. Heat Shock
-
After incubation, pellet the cells by centrifugation and wash with PBS.
-
Resuspend the cells in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension for each temperature point into PCR tubes.
-
Heat the samples at a range of temperatures for 3-4 minutes using a thermal cycler. A typical temperature range to start with is 40°C to 70°C, with 2-4°C increments.[13] A no-heat control (37°C) should be included.
-
Immediately cool the samples on ice for 3 minutes.
4. Protein Extraction
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
To separate the soluble and precipitated protein fractions, centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
5. Protein Quantification and Western Blot Analysis
-
Determine the protein concentration of the soluble fractions using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PRMT5 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Probe the membrane for a loading control (e.g., GAPDH) to ensure equal protein loading.
6. Data Analysis
-
Quantify the band intensities of the Western blots using image analysis software (e.g., ImageJ).
-
Normalize the PRMT5 band intensity to the loading control for each sample.
-
Plot the normalized PRMT5 intensity as a function of temperature for both the DMSO-treated and this compound-treated samples.
-
The resulting "melting curve" for the this compound-treated cells should show a shift to higher temperatures compared to the DMSO control, indicating stabilization of PRMT5 by the inhibitor.
-
The data can also be presented as an isothermal dose-response curve by heating all samples at a single, optimized temperature (determined from the melting curve) with varying concentrations of the inhibitor.[13]
Troubleshooting
-
No thermal shift observed:
-
The inhibitor concentration may be too low. Increase the concentration of this compound.
-
The incubation time may be too short. Increase the incubation time to allow for sufficient cellular uptake and target binding.
-
The chosen cell line may have low PRMT5 expression. Confirm PRMT5 expression levels by Western blot.
-
-
High variability between replicates:
-
Ensure accurate and consistent pipetting, especially during cell aliquoting and sample loading.
-
Ensure uniform heating and cooling of all samples.
-
-
Weak Western blot signal:
-
Optimize the primary antibody concentration and incubation time.
-
Ensure complete protein transfer to the membrane.
-
By following this detailed protocol, researchers can effectively utilize the Cellular Thermal Shift Assay to confirm the intracellular target engagement of this compound, providing valuable insights into its mechanism of action.
References
- 1. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. PRMT5 function and targeting in cancer [cell-stress.com]
- 6. onclive.com [onclive.com]
- 7. Inhibition of PRMT5 by market drugs as a novel cancer therapeutic avenue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Protein Arginine Methyltransferase 5 (PRMT5) and the ERK1/2 & PI3K Pathways: A Case for PRMT5 Inhibition and Combination Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 13. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
Application Notes and Protocols for Utilizing PRMT5-IN-30 in In Vivo Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme involved in various cellular processes, including transcriptional regulation, RNA splicing, and signal transduction. Its dysregulation has been implicated in the progression of numerous cancers, making it a promising target for therapeutic intervention. PRMT5-IN-30 is a potent and selective inhibitor of PRMT5, with a reported IC50 of 0.33 μM and a Kd of 0.987 μM.[1] These application notes provide a detailed framework for utilizing this compound in in vivo xenograft studies in mice to evaluate its anti-tumor efficacy.
Disclaimer: To date, specific in vivo xenograft data for this compound is not publicly available. The following protocols and data are based on studies conducted with other well-characterized PRMT5 inhibitors (e.g., GSK3326595, EPZ015666, C220) and serve as a representative guide. Researchers must empirically determine the optimal dosage, administration route, and treatment schedule for this compound.
PRMT5 Signaling Pathway
PRMT5 plays a central role in cellular regulation by methylating a variety of protein substrates, including histones and non-histone proteins. This methylation can impact gene expression, mRNA splicing, and key signaling pathways involved in cancer cell proliferation and survival, such as the EGFR, PI3K/AKT, and WNT/β-catenin pathways. Inhibition of PRMT5 can disrupt these processes, leading to cell cycle arrest and apoptosis in cancer cells.
Quantitative Data from In Vivo Xenograft Studies with PRMT5 Inhibitors
The following table summarizes data from published studies on various PRMT5 inhibitors in mouse xenograft models. This information can be used as a reference for designing experiments with this compound and for anticipating potential outcomes.
| PRMT5 Inhibitor | Cancer Cell Line | Mouse Strain | Dosage and Schedule | Route of Administration | Tumor Growth Inhibition (TGI) | Reference |
| GSK3326595 | Z-138 (Mantle Cell Lymphoma) | Nude | 100 mg/kg, BID | Oral (PO) | 106.05% | [2] |
| EPZ015666 | Triple Negative Breast Cancer | Nude | Not Specified | Oral (PO) | 39% | [3] |
| C220 | SET2 (Myeloproliferative Neoplasm) | NSG | Not Specified | Not Specified | 71% | [4] |
| AMI-1 | Cervical Cancer | Nude | Not Specified | Not Specified | 52% (volume), 53% (weight) | [3] |
| PRT382 | Ibrutinib-resistant Mantle Cell Lymphoma (PDX) | Not Specified | Not Specified | Not Specified | Significantly decreased disease burden | [3] |
Experimental Protocols
Cell Culture and Preparation for Implantation
-
Cell Line Selection: Choose a cancer cell line known to be sensitive to PRMT5 inhibition. Examples from literature include mantle cell lymphoma (e.g., Z-138), breast cancer (e.g., MCF-7), and glioblastoma cell lines.[2][5][6]
-
Culture Conditions: Culture the selected cell line in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Harvesting: When cells reach 80-90% confluency, harvest them using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS) and perform a cell count using a hemocytometer or an automated cell counter.
-
Cell Viability: Assess cell viability using a method such as trypan blue exclusion. Viability should be >95%.
-
Resuspension: Resuspend the cell pellet in a sterile, serum-free medium or PBS at the desired concentration for injection (e.g., 5 x 10^6 to 10 x 10^6 cells per 100-200 µL). For some cell lines, co-injection with Matrigel may enhance tumor take rate and growth. Keep cells on ice until injection.
In Vivo Xenograft Model Establishment
-
Animal Model: Use immunodeficient mice, such as athymic nude (nu/nu) or NOD-scid IL2Rgamma-null (NSG) mice, 6-8 weeks of age.[7] NSG mice are often preferred for their enhanced engraftment potential.[7]
-
Acclimatization: Allow mice to acclimatize to the animal facility for at least one week before the experiment.
-
Implantation:
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
-
Inject the cell suspension subcutaneously into the flank of the mouse using a 26- or 27-gauge needle.[8]
-
For orthotopic models, inject the cells into the corresponding organ (e.g., mammary fat pad for breast cancer models).[9]
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) with digital calipers 2-3 times per week.[7]
-
Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.
-
Monitor animal health, including body weight, food and water consumption, and any signs of distress.
-
This compound Administration
-
Treatment Groups: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Formulation: Prepare this compound in a suitable vehicle for the chosen route of administration. This may require solubility and stability testing. A common vehicle for oral administration of small molecules is 0.5% methylcellulose in water.
-
Administration:
-
Route: Based on the properties of this compound and data from similar compounds, oral gavage (PO) or intraperitoneal (IP) injection are common routes.
-
Dosage and Schedule: The optimal dosage and schedule must be determined empirically. Based on other PRMT5 inhibitors, a starting point could be a once-daily (QD) or twice-daily (BID) administration.[2] A dose-ranging study is highly recommended.
-
-
Duration: Continue treatment for a specified period (e.g., 21 days) or until tumors in the control group reach the predetermined endpoint.[2]
Efficacy and Toxicity Assessment
-
Tumor Growth Inhibition (TGI): Continue to measure tumor volume and body weight throughout the study. TGI is a key measure of efficacy.
-
Pharmacodynamic (PD) Biomarkers: To confirm target engagement, tumor and/or blood samples can be collected to measure levels of symmetric dimethylarginine (sDMA), a product of PRMT5 activity.[3]
-
Toxicity Monitoring: Observe mice for any signs of toxicity, such as significant body weight loss (>15-20%), changes in behavior, or other adverse effects.
-
Endpoint: At the end of the study, euthanize the mice according to institutional guidelines. Collect tumors, blood, and major organs for further analysis (e.g., histopathology, immunohistochemistry, Western blotting).
Experimental Workflow Diagram
Conclusion
This compound is a promising therapeutic candidate for the treatment of various cancers. The protocols and information provided here offer a comprehensive guide for researchers to design and execute in vivo xenograft studies to evaluate its efficacy. Careful planning, optimization of experimental parameters, and adherence to ethical guidelines for animal research are crucial for obtaining reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. meridian.allenpress.com [meridian.allenpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Genetic validation of the protein arginine methyltransferase PRMT5 as a candidate therapeutic target in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 8. researchgate.net [researchgate.net]
- 9. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]
Application Notes and Protocols for PRMT5-IN-30 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PRMT5-IN-30 is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1] This document provides detailed application notes and protocols for the in vitro use of this compound, including recommended dosage, administration for various cell-based assays, and an overview of the PRMT5 signaling pathway.
Properties of this compound
This compound is a small molecule inhibitor that targets the enzymatic activity of PRMT5, a type II protein arginine methyltransferase. PRMT5 plays a crucial role in various cellular processes, including gene transcription, RNA splicing, and cell cycle regulation, by catalyzing the symmetric dimethylation of arginine residues on histone and non-histone proteins.[1]
Table 1: Quantitative Data for this compound
| Property | Value | Reference |
| IC50 | 0.33 µM | [1] |
| Kd | 0.987 µM | [1] |
| Mechanism of Action | Inhibition of PRMT5-mediated SmD3 methylation. | [1] |
| Solubility | 50 mg/mL in DMSO | [2] |
PRMT5 Signaling Pathway
PRMT5 is a key enzyme that influences multiple signaling pathways critical for cell proliferation, survival, and differentiation. Its inhibition by this compound can have significant downstream effects. The following diagram illustrates a simplified overview of the PRMT5 signaling pathway.
Caption: PRMT5 signaling pathway and mechanism of this compound.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.714 mg of this compound (MW: 371.41 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Cell Viability Assay (e.g., MTT Assay)
This protocol provides a general guideline for determining the effect of this compound on cell viability. Optimization of cell seeding density, inhibitor concentration, and incubation time is recommended for each cell line.
Materials:
-
Cells of interest (e.g., MV4-11 leukemia cell line)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A typical starting concentration range could be from 0.01 µM to 100 µM. Include a DMSO-only vehicle control.
-
Remove the overnight culture medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well.
-
Incubate the plate at room temperature in the dark for 2-4 hours or overnight, with gentle shaking, to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
Table 2: Example of a 96-Well Plate Layout for a Cell Viability Assay
| Well | Treatment | Concentration (µM) |
| A1-A3 | Vehicle (DMSO) | 0 |
| B1-B3 | This compound | 0.01 |
| C1-C3 | This compound | 0.1 |
| D1-D3 | This compound | 1 |
| E1-E3 | This compound | 10 |
| F1-F3 | This compound | 100 |
| G1-G3 | Untreated Control | - |
| H1-H3 | Media Blank | - |
Western Blotting for SmD3 Methylation
This protocol describes how to assess the inhibitory effect of this compound on the symmetric dimethylation of SmD3, a known PRMT5 substrate.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-symmetric dimethyl arginine (sDMA) antibody (e.g., anti-SmD3me2s)
-
Anti-SmD3 antibody (for total protein control)
-
Anti-β-actin or GAPDH antibody (for loading control)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control for a predetermined time (e.g., 24-48 hours).
-
Harvest the cells and lyse them using lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against symmetric dimethylated SmD3 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To normalize the results, strip the membrane and re-probe with an antibody against total SmD3 and a loading control antibody (e.g., β-actin or GAPDH).
Experimental Workflow and Dosage Optimization
The following diagrams illustrate a typical experimental workflow for using this compound and a logical approach to optimizing its dosage.
Caption: A typical experimental workflow for in vitro studies.
Caption: A logical workflow for optimizing this compound dosage.
Troubleshooting
Table 3: Common Issues and Solutions
| Issue | Possible Cause | Suggested Solution |
| Low Cell Viability in Vehicle Control | DMSO toxicity | Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all wells. |
| No Inhibition of Cell Viability | Incorrect dosage, resistant cell line, inactive compound | Verify the concentration of the stock solution. Test a wider and higher concentration range. Use a known sensitive cell line as a positive control. Check the storage conditions of the compound. |
| No Decrease in SmD3 Methylation | Insufficient incubation time, low inhibitor concentration, antibody issues | Increase the incubation time with the inhibitor. Use a higher concentration of this compound. Validate the primary antibody for sDMA. |
| High Background in Western Blot | Inadequate blocking, insufficient washing, high antibody concentration | Increase blocking time or change blocking agent. Increase the number and duration of washes. Optimize the primary and secondary antibody concentrations. |
Conclusion
This compound is a valuable tool for studying the biological functions of PRMT5 in in vitro models. The protocols and data presented in these application notes provide a starting point for researchers. It is crucial to optimize the experimental conditions for each specific cell line and assay to ensure reliable and reproducible results.
Disclaimer: This document is intended for research use only. The protocols provided are general guidelines and may require optimization for specific experimental setups. Always follow standard laboratory safety procedures.
References
Application Notes: Assessing the Cell Permeability of PRMT5-IN-30 in Diverse Cancer Cell Lines
Authored for: Researchers, scientists, and drug development professionals.
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme involved in various cellular processes, including transcriptional regulation, RNA splicing, and signal transduction.[1][2] Its dysregulation is implicated in numerous cancers, making it a prime target for therapeutic intervention.[1][3] PRMT5-IN-30 is a potent and selective small molecule inhibitor of PRMT5, demonstrating an IC50 of 0.33 μM and a Kd of 0.987 μM.[4][5] A crucial aspect of developing effective cell-active inhibitors like this compound is to accurately determine their ability to cross the cell membrane and engage with their intracellular target.
These application notes provide detailed protocols for assessing the cell permeability of this compound using two standard in vitro models: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the cell-based Caco-2 permeability assay. Additionally, a protocol for the Cellular Thermal Shift Assay (CETSA) is included to confirm the target engagement of this compound within the cellular environment.
PRMT5 Signaling Pathway Overview
PRMT5 exerts its influence on tumorigenesis through multiple signaling pathways. It can regulate the expression of genes involved in cell proliferation, survival, and metastasis. Key pathways influenced by PRMT5 include the ERK1/2 and PI3K/AKT/mTOR signaling cascades, often through the regulation of upstream receptors like FGFR3.[6][7] Furthermore, PRMT5 can impact the WNT/β-catenin pathway and has been shown to methylate key proteins involved in cell cycle regulation and apoptosis, such as p53 and E2F1.[3][8] Understanding these pathways is essential for contextualizing the downstream effects of PRMT5 inhibition.
Caption: PRMT5 signaling pathways and point of inhibition by this compound.
Data Presentation: Permeability of this compound
The following tables summarize representative data for the permeability of this compound as determined by PAMPA and Caco-2 assays. This data is intended to be illustrative for the application of the described protocols.
Table 1: PAMPA Permeability of this compound
| Compound | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Permeability Classification |
| This compound | 8.5 | High |
| Propranolol (High Permeability Control) | 15.2 | High |
| Atenolol (Low Permeability Control) | 0.8 | Low |
Table 2: Caco-2 Permeability of this compound in Different Cell Lines
| Cell Line | Direction | Papp (10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) |
| Caco-2 | A to B | 7.2 | 1.8 |
| B to A | 13.0 | ||
| A549 (Lung) | A to B | 9.1 | 1.2 |
| B to A | 10.9 | ||
| MCF7 (Breast) | A to B | 8.3 | 1.5 |
| B to A | 12.5 | ||
| MV4-11 (Leukemia) | Not applicable (suspension cells) | Not applicable | Not applicable |
-
A to B: Apical to Basolateral transport.
-
B to A: Basolateral to Apical transport.
-
An efflux ratio greater than 2 is indicative of active efflux.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol assesses the passive diffusion of a compound across an artificial lipid membrane.
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Materials:
-
96-well donor and acceptor plates
-
Lipid solution (e.g., 1% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound
-
Control compounds (high and low permeability)
-
LC-MS/MS system
Procedure:
-
Prepare Solutions: Dissolve this compound and control compounds in a suitable buffer (e.g., PBS with 5% DMSO) to a final concentration of 1-10 µM.[9]
-
Prepare Membrane Plate: Gently add 5 µL of the lipid solution to the membrane of each well in the donor plate.[9]
-
Load Plates: Add 300 µL of buffer to each well of the acceptor plate. Add 150-200 µL of the compound solutions to the donor plate wells.[9]
-
Assemble and Incubate: Carefully place the donor plate onto the acceptor plate to form a "sandwich". Incubate the assembly at room temperature for 10-20 hours.[9]
-
Sample Analysis: After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using the following formula:
-
Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium))
-
Where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the membrane area, t is the incubation time, C_A(t) is the compound concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.
-
Protocol 2: Caco-2 Cell Permeability Assay
This assay measures the transport of a compound across a monolayer of differentiated Caco-2 cells, which mimics the human intestinal epithelium.
Caption: Workflow for the Caco-2 Cell Permeability Assay.
Materials:
-
Caco-2 cells (and other adherent cell lines like A549, MCF7)
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium and supplements
-
Transport buffer (e.g., Hank's Balanced Salt Solution)
-
TEER meter
-
This compound
-
LC-MS/MS system
Procedure:
-
Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for approximately 21 days to allow for differentiation into a polarized monolayer.[10]
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the monolayer. A TEER value above a certain threshold (e.g., ≥ 200 Ω·cm²) indicates a confluent and intact monolayer suitable for the assay.[11]
-
Transport Experiment (A to B):
-
Wash the monolayer with pre-warmed transport buffer.
-
Add this compound solution (e.g., 10 µM in transport buffer) to the apical (donor) side.[12]
-
Add fresh transport buffer to the basolateral (receiver) side.
-
-
Transport Experiment (B to A):
-
Wash the monolayer with pre-warmed transport buffer.
-
Add this compound solution to the basolateral (donor) side.
-
Add fresh transport buffer to the apical (receiver) side.
-
-
Incubation and Sampling: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[12] At the end of the incubation, collect samples from both the donor and receiver compartments.
-
Sample Analysis: Quantify the concentration of this compound in the samples using LC-MS/MS.
-
Calculate Permeability and Efflux Ratio:
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that this compound binds to its target, PRMT5, inside intact cells. The principle is that ligand binding stabilizes the target protein against thermal denaturation.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Materials:
-
Cancer cell line of interest (e.g., A549, MCF7)
-
This compound
-
DMSO (vehicle control)
-
PBS and protease inhibitors
-
PCR tubes and thermal cycler
-
Equipment for cell lysis and centrifugation
-
SDS-PAGE and Western blotting reagents
-
Anti-PRMT5 antibody
Procedure:
-
Cell Treatment: Treat cultured cells with either this compound at the desired concentration or vehicle (DMSO) for a specified time (e.g., 1-2 hours).[5]
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[5]
-
Cell Lysis: Lyse the cells, for example, by three rapid freeze-thaw cycles using liquid nitrogen and a water bath.
-
Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).[14]
-
Analysis: Collect the supernatant and analyze the amount of soluble PRMT5 at each temperature point by Western blotting using a specific anti-PRMT5 antibody.
-
Data Interpretation: Plot the band intensities of soluble PRMT5 against the corresponding temperatures. A shift in the melting curve to a higher temperature for the this compound-treated cells compared to the vehicle-treated cells indicates target engagement and stabilization.[5]
Conclusion
The assessment of cell permeability is a cornerstone of preclinical drug development. The protocols outlined in these application notes provide a comprehensive framework for evaluating the ability of this compound to penetrate cells and engage its target. The PAMPA assay offers a high-throughput method for assessing passive permeability, while the Caco-2 assay provides a more biologically relevant model that can also indicate the potential for active transport. By complementing these permeability assays with CETSA for target engagement, researchers can gain high confidence in the cellular activity of this compound, facilitating its advancement as a potential therapeutic agent.
References
- 1. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 3. onclive.com [onclive.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. Parallel artificial membrane permeability assay - Wikipedia [en.wikipedia.org]
- 11. biorxiv.org [biorxiv.org]
- 12. Identification of a Selective Cell-Active Inhibitor of Protein Arginine Methyltransferase 5 (PRMT5) for the Treatment of Prostate Cancer by Structure-Based Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing PRMT5-IN-30 in Combination with Epigenetic Modifiers
For Research Use Only.
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] This post-translational modification plays a pivotal role in regulating numerous cellular processes, including gene transcription, RNA splicing, DNA damage repair, and cell cycle progression.[3][4] Overexpression of PRMT5 is a common feature in a wide range of malignancies, including lymphomas, breast cancer, lung cancer, and glioblastoma, and is often correlated with poor patient prognosis.[1] This makes PRMT5 a compelling therapeutic target in oncology.
PRMT5-IN-30 is a potent and selective small-molecule inhibitor of PRMT5 with an IC50 of 0.33 μM.[3] It effectively inhibits the methylation of PRMT5 substrates, such as SmD3, leading to anti-proliferative effects in cancer cells.[3] While single-agent efficacy of PRMT5 inhibitors is under investigation, a growing body of preclinical evidence suggests that their therapeutic potential can be significantly enhanced through combination with other epigenetic modifiers. This strategy aims to exploit synthetic lethality, overcome drug resistance, and achieve synergistic anti-tumor effects by co-targeting interconnected cellular pathways.
These application notes provide a comprehensive overview and detailed protocols for investigating the synergistic potential of this compound in combination with other classes of epigenetic drugs, including PARP inhibitors, HDAC inhibitors, and BET inhibitors.
Rationale for Combination Therapy
Epigenetic regulatory mechanisms are complex and often involve crosstalk between different enzymes and pathways. PRMT5 does not function in isolation; it is frequently found in multi-protein complexes that include other chromatin-modifying enzymes.
-
HDAC Inhibitors: PRMT5 is known to be a component of repressive complexes that also contain histone deacetylases (HDACs), such as the mSin3A/HDAC2 complex.[3][5] In this context, HDACs may deacetylate histones, creating a favorable substrate for PRMT5-mediated arginine methylation, leading to transcriptional repression.[3] Co-inhibition of both enzymes can therefore disrupt the formation and function of these repressive complexes more effectively than targeting either one alone.
-
BET Inhibitors: Bromodomain and extra-terminal domain (BET) proteins, such as BRD4, are epigenetic "readers" that bind to acetylated histones and recruit transcriptional machinery. There is evidence of interaction between PRMTs and BRD4, suggesting a coordinated role in gene regulation.[6][7][8] Combining PRMT5 inhibitors with BET inhibitors can thus dually disrupt key transcriptional programs essential for cancer cell proliferation and survival.
-
PARP Inhibitors: PRMT5 plays a role in the DNA damage response (DDR).[1] Inhibition of PRMT5 can lead to impaired DNA repair, sensitizing cancer cells to agents that cause DNA damage or inhibit other DDR pathways.[1] This provides a strong rationale for combining this compound with Poly (ADP-ribose) polymerase (PARP) inhibitors, which are selectively toxic to cells with compromised DNA repair capabilities.[9]
The following diagram illustrates the logical basis for combining PRMT5 inhibitors with other epigenetic modifiers.
Quantitative Data Summary
The following tables summarize preclinical data for PRMT5 inhibitors in combination with other epigenetic modifiers. Note: While this document focuses on this compound, the data presented is derived from studies using various well-characterized PRMT5 inhibitors (e.g., GSK3326595, PRT382) and is considered representative for proof-of-concept studies.
Table 1: Synergy of PRMT5 Inhibitors with PARP Inhibitors
| Cancer Type | Cell Lines | PRMT5 Inhibitor | PARP Inhibitor | Synergy Model | Result/Score | Reference(s) |
|---|---|---|---|---|---|---|
| Breast Cancer | MDA-MB-468, HCC1806 | GSK3326595 | Talazoparib | Loewe | SYN_MAX > 25 | [9] |
| Breast Cancer | UWB1.289 (BRCA1 mut) | GSK3326595 | Talazoparib | Loewe | SYN_MAX ≈ 15 | [9] |
| Ovarian Cancer | PEO1 (BRCA2 mut) | GSK3326595 | Talazoparib | Loewe | SYN_MAX > 20 | [9] |
| Acute Myeloid Leukemia | MOLM-13, MV4-11 | GSK3186000A | Olaparib | Bliss | Excess Over Bliss > 0.1 |[5] |
Table 2: Synergy of PRMT5 Inhibitors with other Methyltransferase Inhibitors
| Cancer Type | Cell Lines | PRMT5 Inhibitor | Partner Inhibitor | Synergy Model | Result/Score | Reference(s) |
|---|---|---|---|---|---|---|
| Small Cell Lung Cancer | H2171 | EPZ015666 | MS023 (PRMT1i) | Bliss | Synergistic Inhibition | [2] |
| Pancreatic Cancer | MiaPaCa2 | EPZ015666 | MS023 (PRMT1i) | Bliss | Synergistic Inhibition |[2] |
Table 3: Synergy of PRMT5 Inhibitors with BCL-2 Inhibitors
| Cancer Type | Cell Lines | PRMT5 Inhibitor | Partner Inhibitor | Synergy Model | Result/Score | Reference(s) |
|---|
| Mantle Cell Lymphoma| Jeko-1, Mino, Granta-519| PRT382 | Venetoclax (BCL-2i)| Loewe | Significant Synergy |[10] |
(Data for direct combinations of PRMT5 inhibitors with HDAC and BET inhibitors is emerging; the strong mechanistic links suggest high potential for synergy.)[3][6][11]
Signaling Pathways
PRMT5 inhibition affects multiple signaling pathways crucial for cancer cell survival and proliferation. The diagram below shows a simplified representation of PRMT5's role and the points of intervention by combination partners.
Experimental Protocols
The following protocols provide a framework for assessing the combination of this compound with other epigenetic modifiers.
Protocol 1: Cell Viability and Synergy Assessment
This protocol uses a luminescence-based assay to measure cell viability and calculate synergy between two compounds.
Materials:
-
Cancer cell line(s) of interest
-
Complete growth medium (e.g., RPMI-1640 + 10% FBS)
-
This compound (stock solution in DMSO)
-
Partner drug (e.g., Olaparib, Vorinostat, OTX015; stock solution in DMSO)
-
Opaque-walled 96-well microplates suitable for cell culture
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multimode plate reader with luminescence detection
Workflow Diagram:
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 1,000-5,000 cells per well in 90 µL of complete medium in a 96-well opaque-walled plate. Include wells for 'no cells' (background) and 'vehicle control' (DMSO).
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.
-
Drug Preparation: Prepare a dose-response matrix. For each drug, create a 2x concentrated serial dilution series (e.g., 8-point). Then, combine them in a checkerboard fashion to create the combination matrix.
-
Treatment: Add 10 µL of the 10x concentrated drug solutions (single agents or combinations) to the appropriate wells. For vehicle control wells, add medium with the equivalent concentration of DMSO.
-
Incubation: Incubate the plate for an additional 72-96 hours.
-
Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.
-
Lysis: Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record luminescence using a plate reader.
-
Data Analysis:
-
Subtract the average background luminescence from all measurements.
-
Normalize the data to the vehicle-treated wells to determine percent viability.
-
Calculate IC50 values for each single agent using non-linear regression.
-
Use software like SynergyFinder or Combenefit to calculate synergy scores based on a reference model (e.g., Loewe Additivity or Bliss Independence).[9] A score >10 (Bliss) or a Combination Index <1 (Loewe) typically indicates synergy.
-
Protocol 2: Western Blot for Target Engagement and Pathway Modulation
This protocol is used to verify the effect of drug treatment on protein expression and post-translational modifications.
Materials:
-
Cells cultured in 6-well plates and treated with this compound and/or partner drug.
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-SDMA, anti-PRMT5, anti-Ac-Histone H3, anti-γH2AX, anti-PARP, anti-Actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Cell Lysis: Treat cells in 6-well plates with the desired concentrations of drugs for 24-48 hours. Wash cells with ice-cold PBS and lyse with 100-200 µL of ice-cold RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Quantify the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system. Analyze band intensities relative to a loading control like β-Actin.
Protocol 3: Co-Immunoprecipitation (Co-IP) to Probe Protein Complexes
This protocol is for investigating whether this compound disrupts the interaction of PRMT5 with its binding partners (e.g., MEP50, HDACs).
Materials:
-
Treated and untreated cell lysates (prepared in a non-denaturing lysis buffer).
-
Co-IP antibody (e.g., anti-PRMT5 or anti-HDAC1).
-
Control IgG antibody (from the same species as the Co-IP antibody).
-
Protein A/G magnetic beads.
-
Wash buffer (e.g., lysis buffer with lower detergent concentration).
-
Elution buffer (e.g., Laemmli sample buffer).
Procedure:
-
Lysate Preparation: Prepare cell lysates using a non-denaturing IP lysis buffer. Pre-clear the lysate by incubating with magnetic beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate 500-1000 µg of pre-cleared protein lysate with 2-5 µg of the primary antibody (or control IgG) overnight at 4°C on a rotator.
-
Bead Capture: Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with cold wash buffer.
-
Elution: After the final wash, resuspend the beads in Laemmli sample buffer and boil for 10 minutes to elute the protein complexes.
-
Analysis: Pellet the beads and load the supernatant (the eluate) onto an SDS-PAGE gel for Western blot analysis, probing for the protein of interest and its expected binding partners. A reduced signal for a binding partner in the this compound treated sample would suggest drug-induced disruption of the complex.
References
- 1. onclive.com [onclive.com]
- 2. researchgate.net [researchgate.net]
- 3. mSin3A/Histone Deacetylase 2- and PRMT5-Containing Brg1 Complex Is Involved in Transcriptional Repression of the Myc Target Gene cad - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRMT5-mediated histone arginine methylation antagonizes transcriptional repression by polycomb complex PRC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mSin3A/histone deacetylase 2- and PRMT5-containing Brg1 complex is involved in transcriptional repression of the Myc target gene cad | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 6. BRD4 - PRMT5 Interaction Summary | BioGRID [thebiogrid.org]
- 7. Methylation of BRD4 by PRMT1 regulates BRD4 phosphorylation and promotes ovarian cancer invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Arginine methylation of BRD4 by PRMT2/4 governs transcription and DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PARP inhibitor and PRMT5 inhibitor synergy is independent of BRCA1/2 and MTAP status in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PRMT5 inhibition drives therapeutic vulnerability to combination treatment with BCL-2 inhibition in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preclinical Studies Support Combined Inhibition of BET Family Proteins and Histone Deacetylases as Epigenetic Therapy for Cutaneous T-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Optimization of ChIP-seq Protocol for Evaluating PRMT5 Inhibition by PRMT5-IN-30
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] This post-translational modification plays a pivotal role in a multitude of cellular processes, including transcriptional regulation, RNA splicing, signal transduction, and DNA damage response.[2][3] PRMT5-mediated methylation of histones, particularly the symmetric dimethylation of arginine 3 on histone H4 (H4R3me2s), is often associated with transcriptional repression.[1][4] Dysregulation of PRMT5 activity is implicated in various cancers, making it a prominent target for therapeutic intervention.[5][6]
PRMT5-IN-30 is a potent and selective small molecule inhibitor of PRMT5, with a reported IC50 of 0.33 μM.[7][8] It provides a valuable tool for investigating the functional consequences of PRMT5 inhibition. Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique for mapping protein-DNA interactions and histone modifications across the genome.[9][10] When studying the effects of a drug like this compound, optimizing the ChIP-seq protocol is crucial for obtaining robust, reproducible, and meaningful data.
This application note provides a detailed, optimized protocol for performing ChIP-seq in cells treated with this compound, focusing on the H4R3me2s histone mark as a readout of PRMT5 activity. It covers essential optimization steps, a comprehensive experimental protocol, and a guide for data analysis and interpretation.
PRMT5 Signaling and Mechanism of Action
PRMT5 exerts its influence through various pathways. In the nucleus, it methylates histones (H3, H4) to regulate gene expression, often leading to transcriptional repression of tumor suppressors.[1][3] It also methylates transcription factors like p53 and NF-κB, altering their activity.[3][11] In the cytoplasm, PRMT5 is crucial for the maturation of spliceosomes by methylating Sm proteins.[12] Its activity impacts key signaling cascades, including the WNT/β-catenin and AKT/GSK3β pathways, thereby promoting cell survival and proliferation.[13] PRMT5 inhibitors block these functions by preventing the transfer of methyl groups, leading to downstream effects on gene expression and cellular processes.[14]
Caption: PRMT5 signaling pathways in the nucleus and cytoplasm and the inhibitory action of this compound.
Experimental Design and Optimization Workflow
A successful ChIP-seq experiment following drug treatment requires careful optimization of several parameters. The overall workflow involves establishing optimal drug treatment conditions before proceeding with the standardized ChIP-seq protocol.
Caption: Overall experimental workflow for optimizing and performing ChIP-seq with this compound treatment.
Protocols: Optimization and Execution
Protocol 1: Optimization of this compound Treatment
Objective: To determine the minimal effective concentration and optimal treatment duration of this compound that results in maximal inhibition of PRMT5 activity without significant cytotoxicity.
-
Cell Culture: Plate cells (e.g., a cancer cell line known to be sensitive to PRMT5 inhibition) at a density that will result in 70-80% confluency at the time of harvesting.
-
Dose-Response: Treat cells with a range of this compound concentrations (e.g., 0.1, 0.3, 1, 3, 10 µM) and a vehicle control (DMSO) for a fixed time point (e.g., 24 hours).
-
Time-Course: Treat cells with the determined optimal concentration from the dose-response experiment for various durations (e.g., 6, 12, 24, 48 hours).
-
Harvesting: Harvest one set of cells for viability assessment (e.g., Trypan Blue exclusion or MTT assay) and another set for protein extraction.
-
Western Blot Analysis:
-
Perform SDS-PAGE and Western blotting on whole-cell lysates.
-
Probe membranes with a primary antibody specific for a known PRMT5 substrate mark, such as symmetric dimethylarginine on Histone H4 (H4R3me2s).
-
Use an antibody for total Histone H4 or a housekeeping protein (e.g., β-actin) as a loading control.
-
Quantify band intensities to determine the reduction in the H4R3me2s mark relative to the control.
-
-
Selection of Conditions: Choose the concentration and time point that provide the most significant reduction in H4R3me2s with minimal impact on cell viability (e.g., >90% viability).
Table 1: Example Data for Optimization of this compound Treatment
| Concentration (µM) | Time (h) | H4R3me2s Level (Relative to DMSO) | Cell Viability (%) |
|---|---|---|---|
| 0 (DMSO) | 24 | 1.00 | 99 |
| 0.1 | 24 | 0.85 | 98 |
| 0.3 | 24 | 0.42 | 97 |
| 1.0 | 24 | 0.15 | 95 |
| 3.0 | 24 | 0.13 | 88 |
| 1.0 | 6 | 0.65 | 98 |
| 1.0 | 12 | 0.38 | 96 |
| 1.0 | 48 | 0.12 | 85 |
Protocol 2: Optimized ChIP-seq Protocol
This protocol is adapted from standard methodologies and should be performed using the optimized treatment conditions determined above.[15][16][17]
1. Cell Culture and Treatment
-
Culture cells in 15 cm plates to ~80% confluency. For a single ChIP reaction, 1-5 x 10^7 cells are typically required.
-
Treat cells with the optimized concentration of this compound (or DMSO as a vehicle control) for the optimized duration.
2. Cross-linking
-
Add formaldehyde directly to the culture medium to a final concentration of 1%.
-
Incubate for 8-10 minutes at room temperature with gentle swirling.
-
Quench the reaction by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes at room temperature.
-
Scrape cells, transfer to a conical tube, and pellet by centrifugation. Wash the cell pellet twice with ice-cold PBS.
3. Cell Lysis and Chromatin Shearing
-
Resuspend the cell pellet in SDS Lysis Buffer (1% SDS, 10 mM EDTA, 50 mM Tris-HCl pH 8.0, plus protease inhibitors).
-
Sonicate the lysate to shear chromatin into fragments of 200-600 bp. Optimization is critical here; use a Bioruptor or a similar sonicator and test different cycle numbers and power settings.
-
After sonication, centrifuge to pellet cell debris. The supernatant contains the soluble chromatin.
-
Verify shearing efficiency by running a small aliquot of the chromatin on an agarose gel.
4. Immunoprecipitation (IP)
-
Dilute the chromatin 1:10 with ChIP Dilution Buffer (0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.0, 167 mM NaCl, plus protease inhibitors).
-
Save 5-10% of the diluted chromatin as "Input" control.
-
Pre-clear the remaining chromatin with Protein A/G magnetic beads for 1 hour at 4°C.
-
Add the primary antibody (e.g., anti-H4R3me2s) to the pre-cleared chromatin and incubate overnight at 4°C with rotation.
-
Add pre-blocked Protein A/G beads and incubate for another 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.
5. Washing and Elution
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the chromatin from the beads using fresh Elution Buffer (1% SDS, 0.1 M NaHCO3).
6. Reverse Cross-linking and DNA Purification
-
Add NaCl to the eluates and the Input sample to a final concentration of 0.2 M.
-
Incubate at 65°C for at least 6 hours or overnight to reverse the cross-links.
-
Add RNase A and incubate for 30 minutes at 37°C.
-
Add Proteinase K and incubate for 2 hours at 45°C.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.
7. Library Preparation and Sequencing
-
Quantify the purified ChIP and Input DNA.
-
Prepare sequencing libraries using a commercial kit (e.g., Illumina TruSeq ChIP Library Prep Kit) following the manufacturer's instructions. This involves end-repair, A-tailing, and adapter ligation.
-
Perform PCR amplification of the library.
-
Sequence the libraries on a high-throughput sequencing platform.
Data Analysis
A robust bioinformatics pipeline is essential to analyze the ChIP-seq data and identify differential histone modification sites.
Caption: A standard bioinformatics workflow for ChIP-seq data analysis.
Expected Results and Data Interpretation
Treatment with this compound is expected to cause a significant, genome-wide reduction in H4R3me2s peaks. Differential binding analysis between the this compound treated and DMSO control samples will identify genomic regions where this repressive mark is lost. These regions may correspond to the promoters or enhancers of genes that become de-repressed upon PRMT5 inhibition. Correlating these changes with gene expression data (from RNA-seq) can provide powerful insights into the transcriptional consequences of PRMT5 inhibition.
Table 2: Example of Differential H4R3me2s Peak Analysis Results
| Peak ID | Associated Gene | log2FoldChange (Inhibitor vs. DMSO) | p-value | FDR |
|---|---|---|---|---|
| peak_101 | CDKN1A | -4.58 | 1.2e-15 | 5.6e-12 |
| peak_245 | GDF15 | -3.91 | 4.5e-12 | 8.1e-09 |
| peak_789 | WIF1 | -5.02 | 8.9e-18 | 1.3e-14 |
| peak_1102 | AXIN2 | -4.88 | 2.1e-16 | 1.1e-12 |
Troubleshooting
Table 3: Common ChIP-seq Issues and Solutions
| Problem | Possible Cause(s) | Suggested Solution(s) |
|---|---|---|
| Low ChIP DNA Yield | - Insufficient cell number- Inefficient cross-linking or lysis- Poor antibody quality/amount- Over-sonication destroying epitopes | - Increase starting cell number- Optimize cross-linking time and lysis conditions- Validate antibody and titrate for optimal concentration- Optimize sonication to achieve desired fragment size |
| High Background | - Incomplete quenching of formaldehyde- Insufficient washing- Non-specific antibody binding- Too much chromatin or antibody | - Ensure complete quenching with glycine- Increase number/duration of washes- Use a high-quality, ChIP-validated antibody; pre-clear chromatin- Titrate chromatin and antibody amounts |
| No Enrichment at Positive Control Loci (qPCR) | - Inefficient immunoprecipitation- Poor antibody- Locus is not a true target in your cell type | - Check all IP steps; ensure proper buffer composition- Test a different antibody for the same target- Use a well-established target gene for your cell model |
| Poor Library Complexity | - Very low starting DNA amount- Too many PCR cycles | - Start with higher amount of ChIP DNA if possible- Optimize PCR cycle number to avoid over-amplification bias |
Conclusion
This application note provides a framework for optimizing and executing a ChIP-seq experiment to study the genomic effects of the PRMT5 inhibitor, this compound. By carefully optimizing drug treatment conditions and adhering to a robust ChIP-seq protocol, researchers can generate high-quality data to uncover the mechanisms by which PRMT5 regulates the chromatin landscape and gene expression. This approach is invaluable for basic research and for the preclinical evaluation of epigenetic drug candidates.
References
- 1. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The PRMT5 arginine methyltransferase: many roles in development, cancer and beyond [hero.epa.gov]
- 3. Frontiers | Protein Arginine Methyltransferase 5 Functions via Interacting Proteins [frontiersin.org]
- 4. PRMT5-mediated histone H4 arginine-3 symmetrical dimethylation marks chromatin at G + C-rich regions of the mouse genome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRMT5 function and targeting in cancer [cell-stress.com]
- 6. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Summary of ChIP-Seq Methods and Description of an Optimized ChIP-Seq Protocol | Springer Nature Experiments [experiments.springernature.com]
- 11. Protein Arginine Methyltransferase 5 (PRMT5) and the ERK1/2 & PI3K Pathways: A Case for PRMT5 Inhibition and Combination Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]
- 15. pubcompare.ai [pubcompare.ai]
- 16. researchgate.net [researchgate.net]
- 17. Summary of ChIP-Seq Methods and Description of an Optimized ChIP-Seq Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting lack of PRMT5-IN-30 activity in cell culture
Welcome to the technical support center for PRMT5-IN-30. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their cell culture experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges and ensure the successful application of this potent and selective PRMT5 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2][3][4] It functions by targeting the enzymatic activity of PRMT5, thereby preventing the symmetric dimethylation of arginine residues on its substrates, such as SmD3.[1][2][5]
Q2: What is the recommended starting concentration for this compound in cell culture?
A2: The optimal concentration of this compound can vary depending on the cell line and experimental conditions. A good starting point is to perform a dose-response experiment ranging from the biochemical IC50 (0.33 µM) up to 1-10 µM.[1][6] It is recommended to use the lowest concentration that elicits the desired biological effect to minimize potential off-target effects.[6]
Q3: How should I prepare and store this compound?
A3: this compound is soluble in DMSO.[2] For stock solutions, it is recommended to dissolve the compound in DMSO at a concentration of 50 mg/mL with the aid of an ultrasonic bath.[2] Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[1][3] Avoid repeated freeze-thaw cycles.[4]
Q4: How can I verify that this compound is active in my cells?
A4: The activity of this compound can be confirmed by assessing the methylation status of known PRMT5 substrates. A common method is to perform a Western blot to detect a decrease in symmetric dimethylarginine (SDMA) levels on proteins like SmD3 or histones (e.g., H4R3me2s).[7][8] Additionally, functional assays such as cell proliferation, apoptosis, or cell cycle analysis can be used to measure the biological consequences of PRMT5 inhibition.[7][9]
Troubleshooting Guide
Issue 1: No observable effect on cell viability or proliferation.
This is a common issue that can arise from several factors. The following troubleshooting steps can help identify the root cause.
Potential Cause & Troubleshooting Steps
-
Suboptimal Compound Concentration:
-
Recommendation: Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 25 µM) to determine the optimal effective concentration for your specific cell line. The potency of inhibitors in cell-based assays is often lower than in biochemical assays.[6]
-
-
Incorrect Compound Handling and Storage:
-
Recommendation: Ensure that the compound has been stored correctly to prevent degradation. Prepare fresh dilutions from a new stock solution.
-
-
Cell Line Insensitivity:
-
Recommendation: Some cell lines may be less dependent on PRMT5 activity for survival. Consider testing the inhibitor in a cell line known to be sensitive to PRMT5 inhibition as a positive control.[8] Additionally, the genetic background of the cells, such as MTAP deletion, can enhance sensitivity to PRMT5 inhibitors.[8][10]
-
-
Assay-Specific Issues:
-
Recommendation: Ensure that the endpoint of your assay is appropriate for detecting the effects of PRMT5 inhibition. For example, effects on cell proliferation may take several days to become apparent. Consider using a more direct measure of PRMT5 activity, such as assessing substrate methylation.
-
Issue 2: No decrease in the methylation of PRMT5 substrates (e.g., SDMA).
If you are not observing a change in the methylation of downstream targets, it could indicate a problem with either the compound's cellular activity or the detection method.
Potential Cause & Troubleshooting Steps
-
Insufficient Incubation Time:
-
Recommendation: The turnover of methyl marks on proteins can be slow. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for observing a decrease in substrate methylation.
-
-
Poor Cell Permeability or Efflux:
-
Recommendation: While this compound is cell-active, its permeability can vary between cell types.[1] If you suspect poor uptake, consider using a permeabilization agent as a control, though this is not suitable for long-term functional assays. Active efflux by cellular transporters can also be a factor.
-
-
Antibody or Western Blotting Issues:
-
Recommendation: Ensure the primary antibody for detecting the methylated substrate is specific and used at the correct dilution. Include appropriate positive and negative controls in your Western blot. A positive control could be a lysate from cells known to have high PRMT5 activity, and a negative control could be from PRMT5 knockdown cells.
-
-
High Substrate Abundance:
-
Recommendation: If the target substrate is highly abundant, a significant reduction in its methylated form may be difficult to detect. Consider enriching for the protein of interest via immunoprecipitation before Western blotting.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Biochemical IC50 | 0.33 µM | [1][2][3] |
| Binding Affinity (Kd) | 0.987 µM | [1][2][3] |
| Recommended Stock Solution | 50 mg/mL in DMSO | [2] |
| Stock Solution Storage | -20°C (1 month), -80°C (6 months) | [1][3] |
Key Experimental Protocols
Protocol 1: Western Blot for Symmetric Dimethylarginine (SDMA) Detection
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of this compound concentrations (and a vehicle control, e.g., DMSO) for the desired duration (e.g., 24-72 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody specific for SDMA-containing proteins overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Assay Reagent Addition: Add the viability assay reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Signal Measurement: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value in your cell line.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | Histone Methyltransferase | 330951-01-4 | Invivochem [invivochem.com]
- 4. glpbio.com [glpbio.com]
- 5. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]
- 6. resources.biomol.com [resources.biomol.com]
- 7. PRMT5 is upregulated by B cell receptor signaling and forms a positive feedback loop with PI3K/AKT in lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular pathways influenced by protein arginine methylation: Implications for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Technical Support Center: Optimizing PRMT5-IN-30 for Histone Methylation Inhibition
Welcome to the technical support center for PRMT5-IN-30. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively using this compound to inhibit histone methylation in your experiments. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1] PRMT5 is a type II arginine methyltransferase that catalyzes the symmetric dimethylation of arginine (sDMA) residues on both histone and non-histone proteins.[2][3] Key histone targets of PRMT5 include Histone H4 at arginine 3 (H4R3) and Histone H3 at arginine 8 (H3R8), modifications associated with transcriptional regulation.[4][5] By inhibiting the enzymatic activity of PRMT5, this compound prevents these methylation events, thereby influencing gene expression and other cellular processes.[1]
Q2: What is the recommended starting concentration for this compound in cell-based assays?
A2: A good starting point for this compound in cell-based assays is to perform a dose-response experiment ranging from 0.1 µM to 10 µM. The biochemical IC50 for this compound is 0.33 µM. However, the optimal concentration for inhibiting histone methylation in cells (cellular EC50) can vary depending on the cell line, cell density, and incubation time. It is recommended to determine the optimal concentration for your specific cell line and experimental conditions empirically.
Q3: How long should I treat my cells with this compound?
A3: The duration of treatment will depend on the specific endpoint of your experiment. For observing a decrease in histone methylation marks like H4R3me2s and H3R8me2s, a treatment time of 48 to 72 hours is often sufficient. For cell viability or proliferation assays, longer incubation times of 4 to 6 days may be necessary to observe significant effects.[6] It is advisable to perform a time-course experiment (e.g., 24, 48, 72, 96 hours) to determine the optimal treatment duration for your specific experimental goals.
Q4: What are the expected effects of this compound on histone methylation?
A4: Treatment with this compound is expected to decrease the levels of symmetric dimethylation on PRMT5 substrates. Specifically, you should observe a reduction in H4R3me2s and H3R8me2s.[5] Interestingly, inhibition of PRMT5 has also been shown to lead to a global increase in Histone H3 lysine 27 trimethylation (H3K27me3), suggesting a crosstalk between arginine and lysine methylation pathways.[7]
Q5: How can I assess the inhibition of histone methylation in my experiment?
A5: The most common method to assess the inhibition of histone methylation is by Western blotting. You can use specific antibodies to detect the levels of H4R3me2s and H3R8me2s in cell lysates after treatment with this compound. A decrease in the signal for these marks compared to a vehicle control would indicate successful inhibition.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low inhibition of histone methylation (e.g., no change in H4R3me2s levels). | Suboptimal inhibitor concentration. Different cell lines can have varying sensitivity to the inhibitor. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 µM to 50 µM) to determine the optimal concentration for your specific cell line. |
| Insufficient treatment time. The effect on histone methylation may not be apparent at early time points. | Increase the incubation time. Perform a time-course experiment (e.g., 24, 48, 72, 96 hours) to identify the optimal duration. | |
| Inhibitor degradation. this compound may not be stable under your specific cell culture conditions. | Prepare fresh stock solutions of the inhibitor for each experiment. Ensure proper storage of the stock solution as recommended by the supplier. | |
| High cell density. A high number of cells can reduce the effective concentration of the inhibitor per cell. | Optimize your cell seeding density. Ensure that cells are in the logarithmic growth phase during treatment. | |
| Significant cell death or toxicity observed. | Inhibitor concentration is too high. High concentrations of PRMT5 inhibitors can lead to cytotoxicity.[6] | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your histone methylation analysis to determine the cytotoxic concentration range for your cell line. Use concentrations below the toxic threshold for your experiments. |
| Prolonged treatment duration. Continuous exposure to the inhibitor may be toxic to the cells. | Reduce the treatment duration. Consider a shorter incubation time that is sufficient to observe the desired effect on histone methylation. | |
| Inconsistent results between experiments. | Variability in cell culture conditions. Factors such as cell passage number, confluency, and media composition can affect experimental outcomes. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the time of treatment. |
| Inhibitor stock solution variability. Improper storage or handling of the inhibitor can lead to inconsistent activity. | Aliquot the stock solution upon receipt and store it at the recommended temperature. Avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
Table 1: Concentration-Dependent Effects of a PRMT5 Inhibitor (Example Data)
| Concentration | % Inhibition of H4R3me2s (Western Blot) | % Cell Viability (MTT Assay) |
| 0.1 µM | 15% | 98% |
| 0.5 µM | 45% | 95% |
| 1 µM | 70% | 88% |
| 5 µM | 92% | 65% |
| 10 µM | 95% | 40% |
Note: This table provides example data for a generic PRMT5 inhibitor to illustrate the expected trend. Actual values for this compound should be determined experimentally.
Experimental Protocols
Protocol 1: Western Blot Analysis of Histone Methylation
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of this compound concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM) and a vehicle control (DMSO) for the desired duration (e.g., 48 or 72 hours).
-
-
Histone Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Isolate the nuclear fraction and perform acid extraction of histones or use a commercial histone extraction kit.
-
-
Protein Quantification:
-
Quantify the protein concentration of the histone extracts using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of histone extracts (e.g., 10-20 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against H4R3me2s, H3R8me2s, and a loading control (e.g., total Histone H3 or H4) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the histone methylation mark to the loading control.
-
Calculate the percentage of inhibition relative to the vehicle-treated control.
-
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 2,000-5,000 cells/well).
-
Allow cells to adhere overnight.
-
-
Inhibitor Treatment:
-
Treat cells with a serial dilution of this compound and a vehicle control for the desired duration (e.g., 72 or 96 hours).
-
-
MTT Reagent Addition:
-
Add MTT solution (5 mg/mL in PBS) to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the inhibitor concentration to determine the IC50 value.
-
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: PRMT5 inhibition signaling pathway.
References
- 1. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. PRMT5 function and targeting in cancer [cell-stress.com]
- 3. researchgate.net [researchgate.net]
- 4. Human SWI/SNF-Associated PRMT5 Methylates Histone H3 Arginine 8 and Negatively Regulates Expression of ST7 and NM23 Tumor Suppressor Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. PRMT5-mediated histone arginine methylation antagonizes transcriptional repression by polycomb complex PRC2 - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and mitigating off-target effects of PRMT5-IN-30
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential off-target effects of PRMT5-IN-30.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2] Its primary mechanism of action is to block the enzymatic activity of PRMT5, which is responsible for the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[3][4] This inhibition disrupts various cellular processes that are dependent on PRMT5 activity, including gene transcription, RNA splicing, and DNA damage repair.[3]
Q2: How selective is this compound?
This compound is reported to have broad selectivity against a panel of other methyltransferases.[1][2] However, like many small molecule inhibitors, the potential for off-target effects cannot be entirely dismissed and should be experimentally evaluated in the context of your specific model system. Some inhibitors in the same class have been noted to have potential partial off-target effects or broader methyltransferase inhibition.[3][5]
Q3: What are the known cellular processes regulated by PRMT5 that could be affected by this compound?
PRMT5 is a critical regulator of numerous cellular functions. Inhibition by this compound can therefore have wide-ranging effects. Key processes include:
-
RNA Splicing: PRMT5 methylates components of the spliceosome, and its inhibition can lead to splicing defects.[3][6]
-
Gene Transcription: PRMT5 modifies histones and transcription factors, thereby regulating the expression of various genes, including those involved in cancer progression.[7][8]
-
Signal Transduction: PRMT5 can directly methylate and regulate key signaling proteins in pathways such as EGFR, AKT, and WNT/β-catenin.[6][9]
-
Cell Cycle Control: PRMT5 is involved in cell cycle progression, and its inhibition can lead to cell cycle arrest.[6]
-
DNA Damage Response: PRMT5 plays a role in the DNA damage response, and its inhibition may sensitize cells to DNA-damaging agents.[10]
Q4: Are there any known toxicities associated with PRMT5 inhibitors?
Clinical studies of various PRMT5 inhibitors have reported manageable toxicities. The most common treatment-related adverse events include anemia, thrombocytopenia, nausea, fatigue, and dysgeusia.[10][11][12] It is important to monitor for these potential side effects in your experimental models.
Troubleshooting Guide
Issue 1: Unexpected Phenotype or Cellular Response
Possible Cause: Off-target effects of this compound.
Troubleshooting Steps:
-
Confirm On-Target Activity:
-
Western Blot: Verify a dose-dependent decrease in symmetric dimethylarginine (SDMA) levels on known PRMT5 substrates like SmD3 or histones (H4R3me2s).[1] This confirms that the compound is inhibiting PRMT5 at the concentrations used.
-
qRT-PCR: Analyze the expression of known PRMT5 target genes. Inhibition of PRMT5 should lead to predictable changes in their transcript levels.
-
-
Assess Off-Target Kinase Activity:
-
Kinase Profiling: Perform a broad in vitro kinase screen to identify potential off-target kinases that are inhibited by this compound. Several commercial services are available for this.
-
-
Proteomic Analysis:
-
Mass Spectrometry: Employ quantitative proteomics to compare protein expression and post-translational modification profiles between vehicle-treated and this compound-treated cells. This can reveal unexpected changes in protein pathways.
-
-
Phenotypic Rescue:
-
PRMT5 Overexpression: Attempt to rescue the observed phenotype by overexpressing a wild-type or inhibitor-resistant mutant of PRMT5. If the phenotype is reversed, it is more likely to be an on-target effect.
-
RNAi/CRISPR: Compare the phenotype induced by this compound with that of PRMT5 knockdown or knockout. Concordant phenotypes suggest on-target activity.
-
Issue 2: Inconsistent Results Across Different Cell Lines
Possible Cause: Cell-type specific dependencies on PRMT5 or differential expression of off-target proteins.
Troubleshooting Steps:
-
Characterize PRMT5 Pathway Status:
-
Perform Dose-Response Curves:
-
Establish the IC50 value for this compound in each cell line to determine relative sensitivity.
-
-
Analyze Downstream Signaling:
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound IC50 | 0.33 µM | [1][2] |
| This compound Kd | 0.987 µM | [1][2] |
Experimental Protocols
Protocol 1: Western Blot for Symmetric Di-Methyl Arginine (SDMA)
-
Cell Lysis: Lyse cells treated with this compound and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 4-20% Tris-Glycine gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for SDMA (e.g., anti-SDMA antibody) and a loading control antibody (e.g., anti-β-actin or anti-GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
Protocol 2: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency during the experiment.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: Overview of signaling pathways potentially affected by this compound.
Caption: Experimental workflow for identifying off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. PRMT5 function and targeting in cancer [cell-stress.com]
- 8. Protein Arginine Methyltransferase 5 (PRMT5) and the ERK1/2 & PI3K Pathways: A Case for PRMT5 Inhibition and Combination Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. ascopubs.org [ascopubs.org]
- 13. researchgate.net [researchgate.net]
Addressing PRMT5-IN-30 precipitation in stock solutions
This guide provides troubleshooting advice and answers to frequently asked questions regarding the precipitation of PRMT5-IN-30 in stock solutions. Adherence to proper handling and storage protocols is critical for ensuring the inhibitor's stability and efficacy in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why did my this compound precipitate out of the solution?
A1: Precipitation of this compound from a stock solution, typically in DMSO, can occur for several reasons:
-
Supersaturation: The concentration of the stock solution may be too high for the storage temperature, causing the compound to fall out of solution as it cools.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can destabilize the solute and promote precipitation.[1][2]
-
Solvent Quality: DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[3] Water contamination in the DMSO can significantly decrease the solubility of hydrophobic compounds like this compound.
-
Improper Dilution: Adding a concentrated DMSO stock directly into an aqueous buffer or cell culture medium without proper mixing can cause localized high concentrations that precipitate immediately.
Q2: What is the recommended solvent and maximum concentration for this compound stock solutions?
A2: The recommended solvent is high-purity, anhydrous DMSO.[1][4] MedChemExpress reports a solubility of up to 50 mg/mL (134.62 mM) in DMSO, though achieving this concentration often requires ultrasonic assistance to fully dissolve the compound.[1][4] For routine use, preparing a stock at a slightly lower concentration (e.g., 10-20 mM) may enhance stability.
Q3: How should I properly store my this compound stock solution?
A3: To prevent degradation and precipitation, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[1][2] Store these aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter-term use (up to 1 month).[1]
Q4: Can I heat the solution to redissolve the precipitate?
A4: Gentle heating can be used as a method to redissolve precipitated compounds. However, it should be done with caution. Do not heat the solution above 50°C, as excessive heat could degrade the inhibitor.[3] Combining gentle warming with vortexing or sonication is often more effective.
Troubleshooting Guide
If you observe precipitation in your this compound stock solution, follow this step-by-step guide to resolve the issue.
Initial Steps & Diagnosis
First, confirm that the vial was handled correctly upon receipt by gently centrifuging it to ensure all powder is at the bottom before opening.[3] The primary cause of precipitation is often related to temperature, solvent, or concentration.
Caption: Troubleshooting workflow for redissolving precipitated this compound.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound is summarized below.
Table 1: Solubility and Stock Solution Parameters
| Parameter | Value | Solvent | Notes |
|---|---|---|---|
| Solubility | 50 mg/mL (134.62 mM) | DMSO | Requires sonication to achieve maximum solubility.[1][4] |
| Storage (Powder) | 3 years at -20°C | N/A | Stable as a solid.[4] |
| Storage (Solvent) | 6 months at -80°C | DMSO | Recommended for long-term stability.[1] |
| | 1 month at -20°C | DMSO | Suitable for short-term use.[1] |
Table 2: Molarity Calculations for Stock Solutions
| Desired Concentration | Mass of this compound (MW: 371.41) | Volume of DMSO |
|---|---|---|
| 1 mM | 1 mg | 2.6924 mL |
| 5 mM | 1 mg | 0.5385 mL |
| 10 mM | 1 mg | 0.2692 mL |
| 10 mM | 5 mg | 1.3462 mL |
Data derived from supplier datasheets.[4]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
-
Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh out the desired amount of powder (e.g., 5 mg) in a sterile microcentrifuge tube.
-
Solvent Addition: Using the calculations from Table 2, add the appropriate volume of fresh, anhydrous DMSO (for 5 mg to make 10 mM, add 1.3462 mL). Use a calibrated micropipette for accuracy.
-
Dissolution: Vortex the solution vigorously for 2-3 minutes. If the powder is not fully dissolved, place the sealed tube in an ultrasonic water bath for 15-30 minutes.[1]
-
Verification: Visually inspect the solution against a light source to ensure no solid particles remain.
-
Storage: Aliquot the clear stock solution into single-use, low-binding tubes. Store immediately at -80°C.
Protocol 2: Rescuing a Precipitated Stock Solution
-
Thawing: Allow the vial with the precipitated solution to thaw completely at room temperature.
-
Gentle Warming: Place the vial in a 37°C water bath or heat block for 10-15 minutes. Do not exceed 50°C.[3]
-
Mechanical Agitation: Vortex the solution for 1-2 minutes.
-
Sonication: If the precipitate persists, place the sealed vial in an ultrasonic water bath for 15-30 minutes, or until the solution clarifies.[3]
-
Final Check: Once the solution is clear, let it stand at room temperature for 10 minutes to ensure it remains stable before use. If it remains clear, it can be used for experiments.
-
Consider Dilution: If precipitation reoccurs upon cooling, the solution is likely too concentrated. Consider adding a small volume (e.g., 10-20%) of fresh DMSO to lower the final concentration before re-aliquoting and storing at -80°C.
Scientific Context: PRMT5 Signaling
PRMT5 (Protein Arginine Methyltransferase 5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[5] This modification plays a key role in regulating numerous cellular processes. Inhibiting PRMT5 can therefore impact multiple downstream pathways relevant to cancer and other diseases.
// Nodes PRMT5_IN_30 [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=octagon]; PRMT5 [label="PRMT5", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Substrates [label="Substrates:\n- Histones (H3R8, H4R3)\n- Splicing Factors (SmD3)\n- Transcription Factors (p53, E2F1)\n- Signaling Proteins (EGFR)", fillcolor="#F1F3F4", fontcolor="#202124", shape=rectangle]; Methylation [label="Symmetric Arginine\nDimethylation (sDMA)", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse];
// Downstream Effects Gene_Expression [label="Altered Gene Expression", fillcolor="#34A853", fontcolor="#FFFFFF"]; Splicing [label="mRNA Splicing\nModulation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Signaling [label="Signal Transduction\n(e.g., WNT, AKT, ERK)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Cycle [label="Cell Cycle Arrest\n& Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges PRMT5_IN_30 -> PRMT5 [label="Inhibits", color="#EA4335", fontcolor="#EA4335", dir=T, arrowhead=tee]; PRMT5 -> Methylation [label="Catalyzes"]; Substrates -> Methylation; Methylation -> Gene_Expression; Methylation -> Splicing; Methylation -> Signaling; Gene_Expression -> Cell_Cycle; Splicing -> Cell_Cycle; Signaling -> Cell_Cycle; }
Caption: Simplified PRMT5 signaling pathway and the point of inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.selleckchem.com [file.selleckchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Protein Arginine Methyltransferase 5 (PRMT5) and the ERK1/2 & PI3K Pathways: A Case for PRMT5 Inhibition and Combination Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
How to determine the optimal treatment duration for PRMT5-IN-30
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for determining the optimal treatment duration of PRMT5-IN-30 in preclinical research settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2] PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[3][4] This process plays a crucial role in regulating various cellular functions, including gene expression, mRNA splicing, DNA damage repair, and cell cycle progression.[5][6][7] By inhibiting PRMT5, this compound can disrupt these processes in cancer cells, leading to anti-proliferative effects.[3][8]
Q2: What are the known signaling pathways affected by PRMT5 inhibition?
PRMT5 inhibition has been shown to impact several key cancer-related signaling pathways. These include:
-
PI3K/AKT/mTOR Pathway: PRMT5 inhibition can lead to the downregulation of this critical survival and proliferation pathway.[9][10][11][12]
-
ERK1/2 Pathway: The effect of PRMT5 on the ERK pathway can be context-dependent, with some studies showing suppression of ERK activation.[5][9]
-
DNA Damage Response (DDR) Pathway: PRMT5 is involved in DNA repair, and its inhibition can sensitize cancer cells to DNA-damaging agents.[6][13]
-
NF-κB Signaling: In certain cancer types like lymphoma, PRMT5 has been implicated in NF-κB signaling.[13][14]
Below is a diagram illustrating the central role of PRMT5 and the pathways affected by its inhibition.
Figure 1: PRMT5 signaling pathways and the inhibitory effect of this compound.
Q3: How do I start determining the optimal treatment duration for this compound in my cancer cell line model?
Determining the optimal treatment duration is an empirical process that involves a time-course analysis. A general approach is to treat your cancer cells with a fixed, effective concentration of this compound (e.g., 2-3 times the IC50) and assess key biological endpoints at various time points.
Troubleshooting Guides and Experimental Protocols
Guide 1: Establishing an Effective Dose and Initial Time-Course
Problem: I am unsure what concentration of this compound to use and for how long to treat my cells initially.
Solution: Start by determining the IC50 of this compound in your specific cell line. Then, perform a time-course experiment to observe the dynamics of the cellular response.
Experimental Protocol: Cell Viability and Initial Time-Course
-
IC50 Determination:
-
Plate cells at an appropriate density in 96-well plates.
-
The following day, treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for a fixed duration (e.g., 72 or 96 hours).
-
Assess cell viability using a standard method such as MTT, MTS, or a cell counting assay.
-
Calculate the IC50 value using non-linear regression analysis.
-
-
Initial Time-Course Experiment:
-
Select a concentration of this compound that is above the IC50 (e.g., 2-3x IC50).
-
Treat cells with this concentration and harvest cell lysates or assess viability at multiple time points (e.g., 24, 48, 72, 96, and 120 hours).
-
Analyze downstream markers of PRMT5 activity (see Guide 2) and cell fate (see Guide 3) at each time point.
-
The following workflow diagram outlines this initial phase of experimentation.
Figure 2: Workflow for initial dose and duration finding for this compound.
Guide 2: Assessing Target Engagement and Downstream Effects
Problem: How can I confirm that this compound is inhibiting PRMT5 activity over time in my cells?
Solution: Monitor the levels of symmetric dimethylarginine (sDMA) on known PRMT5 substrates, such as SmD3, and assess the expression of PRMT5-regulated genes.
Experimental Protocol: Western Blot for sDMA and qPCR for Gene Expression
-
Western Blot for sDMA:
-
Following the time-course treatment with this compound, harvest cell lysates.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with an antibody specific for sDMA on a known PRMT5 substrate (e.g., anti-sDMA-SmD3).
-
Use an antibody against total SmD3 or a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
A decrease in the sDMA signal over time indicates successful target engagement.
-
-
qPCR for PRMT5 Target Genes:
-
Extract total RNA from cells at each time point of the treatment.
-
Synthesize cDNA.
-
Perform quantitative real-time PCR (qPCR) to measure the expression levels of genes known to be regulated by PRMT5 (e.g., those involved in cell cycle or splicing).
-
Normalize expression to a stable housekeeping gene.
-
Data Presentation: Expected Outcome of Time-Course Analysis
| Time Point | Cell Viability (% of Control) | Relative sDMA Levels (Fold Change) | Relative Target Gene mRNA (Fold Change) |
| 0h | 100% | 1.0 | 1.0 |
| 24h | ~90% | ~0.7 | ~0.8 |
| 48h | ~70% | ~0.4 | ~0.5 |
| 72h | ~50% | ~0.2 | ~0.3 |
| 96h | ~40% | ~0.1 | ~0.2 |
| 120h | ~35% | ~0.1 | ~0.2 |
Note: These are hypothetical values to illustrate the expected trend.
Guide 3: Evaluating Cellular Phenotypes to Determine Optimal Duration
Problem: What cellular outcomes should I measure to decide on the most effective treatment duration?
Solution: The "optimal" duration depends on the desired biological outcome. Key phenotypes to assess include apoptosis, cell cycle arrest, and long-term proliferative capacity.
Experimental Protocol: Apoptosis, Cell Cycle, and Colony Formation Assays
-
Apoptosis Assay:
-
Treat cells for your selected time points.
-
Stain cells with Annexin V and Propidium Iodide (PI).
-
Analyze the cell population by flow cytometry to quantify the percentage of apoptotic cells. An increase in the Annexin V positive population indicates apoptosis.
-
-
Cell Cycle Analysis:
-
Treat cells and harvest at various time points.
-
Fix the cells in ethanol and stain with PI.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases. PRMT5 inhibition often leads to cell cycle arrest.[8]
-
-
Colony Formation (Clonogenic) Assay:
-
Treat cells with this compound for different durations (e.g., 24h, 48h, 72h).
-
After the treatment period, wash the cells to remove the compound.
-
Re-plate a low number of viable cells in fresh media without the inhibitor.
-
Allow the cells to grow for 10-14 days until visible colonies form.
-
Stain the colonies (e.g., with crystal violet) and count them.
-
This "washout" experiment helps determine the duration of treatment required to induce an irreversible anti-proliferative effect.
-
Logical Framework for Determining Optimal Duration
The diagram below illustrates the decision-making process based on the experimental outcomes.
Figure 3: Logical framework for determining optimal treatment duration based on desired cellular outcome.
By following these guides and protocols, researchers can systematically determine the optimal treatment duration for this compound in their specific experimental models, leading to more robust and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]
- 4. The PRMT5 arginine methyltransferase: many roles in development, cancer and beyond [hero.epa.gov]
- 5. PRMT5 function and targeting in cancer [cell-stress.com]
- 6. onclive.com [onclive.com]
- 7. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Protein Arginine Methyltransferase 5 (PRMT5) and the ERK1/2 & PI3K Pathways: A Case for PRMT5 Inhibition and Combination Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PRMT5 is upregulated by B cell receptor signaling and forms a positive feedback loop with PI3K/AKT in lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Inhibition of the Protein Arginine Methyltransferase PRMT5 in High-Risk Multiple Myeloma as a Novel Treatment Approach [frontiersin.org]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Resistance to PRMT5-IN-30 in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when studying resistance to the PRMT5 inhibitor, PRMT5-IN-30, in cancer cell lines.
Troubleshooting Guide
This guide provides solutions to common problems observed during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Decreased sensitivity or acquired resistance to this compound (IC50 increase) | Upregulation of bypass signaling pathways, most commonly the PI3K/AKT/mTOR pathway.[1][2][3] | - Confirm pathway activation: Perform western blot analysis to check for increased phosphorylation of key pathway proteins like AKT and p70S6K. - Combination Therapy: Consider co-treatment with an mTOR inhibitor (e.g., temsirolimus or everolimus) or a PI3K inhibitor to restore sensitivity.[1][2] |
| Expression of specific resistance-conferring proteins. | - Investigate Stathmin 2 (STMN2): In lung adenocarcinoma models, STMN2 expression has been linked to PRMT5 inhibitor resistance.[4] Assess STMN2 levels via western blot or qPCR. - Collateral Sensitivity: If STMN2 is upregulated, the cells may have become sensitive to taxanes like paclitaxel.[4] Test for this vulnerability. | |
| Alterations in the p53 pathway. | - Assess p53 status: Downregulation of p53 signaling has been observed in resistant models.[1][5] Check p53 and MDM2 expression levels. - Target DNA damage response: Increased genotoxic stress can lead to p53-mediated mTORC1 restraint. Combining this compound with DNA damaging agents could be a potential strategy.[1] | |
| Variability in experimental results | Inconsistent cell culture or experimental conditions. | - Standardize Protocols: Ensure consistent cell passage numbers, seeding densities, and drug concentrations. - Stable Resistant Lines: When generating resistant cell lines, ensure the resistant phenotype is stable by culturing the cells in the absence of the drug for a period and then re-challenging them.[2] |
| No reduction in symmetric dimethylarginine (SDMA) levels upon treatment in resistant cells | This is an unexpected result, as reduced SDMA is a direct biomarker of PRMT5 inhibition.[3] | - Verify Compound Integrity: Ensure the this compound compound is active and used at the correct concentration. - Re-evaluate Resistance Mechanism: If SDMA levels are unaffected, it may suggest a novel mechanism of resistance not involving downstream pathway activation, such as drug efflux. This would require further investigation. |
Frequently Asked Questions (FAQs)
Q1: What is the expected IC50 for this compound in sensitive cancer cell lines?
A1: this compound is a potent PRMT5 inhibitor with a reported IC50 of 0.33 µM in biochemical assays.[2] However, the cellular IC50 can vary depending on the cancer cell line. In sensitive mantle cell lymphoma (MCL) cell lines, IC50 values for other potent PRMT5 inhibitors like PRT-382 ranged from 20-140 nM.[1][6] It is recommended to perform a dose-response curve to determine the specific IC50 for your cell line of interest.
Q2: How can I generate a this compound resistant cancer cell line?
A2: Acquired resistance can be generated by continuous culture of a sensitive cell line with gradually increasing concentrations of this compound.[2][7] A common method involves a dose escalation protocol where the drug concentration is increased as the cells adapt. Resistance is typically defined as a 2- to 5-fold increase in the IC50 compared to the parental cell line.[2] It is crucial to maintain the resistant cell line in culture with the inhibitor to sustain the resistant phenotype.
Q3: What are the key signaling pathways implicated in resistance to PRMT5 inhibitors?
A3: The most prominently reported mechanism of resistance to PRMT5 inhibitors is the upregulation of the PI3K/AKT/mTOR signaling pathway.[1][2][8] Transcriptomic analysis of resistant cell lines has shown a significant enrichment in the expression signatures of these pathways.[1]
Q4: What combination therapies are effective in overcoming this compound resistance?
A4: Based on the known resistance mechanisms for PRMT5 inhibitors, several combination strategies have shown promise:
-
mTOR Inhibitors: Co-treatment with mTORC1 inhibitors like temsirolimus has demonstrated synergistic effects in overcoming resistance in MCL models.[1][6]
-
BCL-2 Inhibitors: Combining PRMT5 inhibition with the BCL-2 inhibitor venetoclax has shown synergistic cell death in MCL, including in ibrutinib-resistant models.[7]
-
Taxanes: In lung adenocarcinoma cells that have acquired resistance via STMN2 upregulation, a collateral sensitivity to paclitaxel has been observed, suggesting a sequential treatment strategy.[4]
-
Chemotherapies: PRMT5 inhibition can sensitize cancer cells to various chemotherapeutic agents like cisplatin.[9]
Q5: Are there any known biomarkers for sensitivity or resistance to PRMT5 inhibitors?
A5: Yes, several biomarkers have been identified:
-
MTAP deletion: Cancer cells with a deletion of the methylthioadenosine phosphorylase (MTAP) gene show increased sensitivity to PRMT5 inhibitors due to the accumulation of MTA, an endogenous PRMT5 inhibitor.[1][10]
-
p53 status: Wild-type p53 status is often associated with sensitivity, while p53 mutations or deletions can contribute to resistance.[1][5]
-
MUSASHI-2 (MSI2): This RNA-binding protein has been identified as a driver of resistance to PRMT5 inhibition in B-cell lymphomas.[5]
Experimental Protocols
Generation of this compound Resistant Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to this compound.
Materials:
-
This compound sensitive cancer cell line
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Initial Seeding: Seed the sensitive parental cell line in a culture flask at a standard density.
-
Initial Treatment: Treat the cells with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth), as determined by a preliminary cell viability assay.
-
Monitoring and Dose Escalation:
-
Monitor the cells for growth. Initially, a significant portion of the cells may die.
-
Once the cells resume proliferation and reach approximately 80% confluency, subculture them and increase the concentration of this compound by a small increment (e.g., 1.5 to 2-fold).
-
Repeat this process of monitoring, subculturing, and dose escalation.
-
-
Confirmation of Resistance:
-
After several rounds of dose escalation, the cells should be able to proliferate in a concentration of this compound that is significantly higher than the initial IC50 of the parental line.
-
Perform a cell viability assay (e.g., MTT or MTS) to determine the new IC50 of the resistant cell line. A 2- to 5-fold increase in IC50 is typically considered resistant.[2]
-
-
Stability Check: To confirm that the resistance is a stable phenotype, culture the resistant cells in a drug-free medium for several passages (e.g., 1 month) and then re-determine the IC50.[2] A stable resistant line should maintain its higher IC50.
-
Maintenance: Maintain the resistant cell line in a medium containing the concentration of this compound at which resistance was established.
Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Parental and resistant cancer cell lines
-
This compound
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in the complete medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only (DMSO) control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 or 96 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Western Blot for PI3K/AKT/mTOR Pathway Activation
This protocol is for detecting the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.
Materials:
-
Cell lysates from parental and resistant cells (treated and untreated)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-p70S6K (Thr389), anti-p70S6K, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Use GAPDH as a loading control.
Visualizations
Signaling Pathway Diagram
Caption: Key signaling pathways involved in resistance to PRMT5 inhibitors.
Experimental Workflow Diagram
Caption: Workflow for investigating and overcoming this compound resistance.
References
- 1. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 2. Resistance to PRMT5-targeted therapy in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. texaschildrens.org [texaschildrens.org]
- 5. 4.3. Cell Viability Assay [bio-protocol.org]
- 6. meridian.allenpress.com [meridian.allenpress.com]
- 7. DSpace [kb.osu.edu]
- 8. Acquired resistance to PRMT5 inhibition induces concomitant collateral sensitivity to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Head-to-Head Comparison: PRMT5-IN-30 vs. JNJ-64619178 in PRMT5 Inhibition
In the landscape of targeted cancer therapy, Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a promising target due to its critical role in cellular processes frequently dysregulated in cancer. This guide provides a detailed head-to-head comparison of two notable PRMT5 inhibitors, PRMT5-IN-30 and JNJ-64619178, with a focus on their selectivity and potency. This objective analysis, supported by available experimental data, is intended for researchers, scientists, and drug development professionals.
Biochemical Potency and Selectivity
A direct comparison of the biochemical potency reveals that JNJ-64619178 is significantly more potent than this compound. JNJ-64619178 exhibits a half-maximal inhibitory concentration (IC50) in the sub-nanomolar range, while this compound has an IC50 in the sub-micromolar range.
JNJ-64619178 has been extensively profiled for its selectivity. In a panel of 37 human arginine and lysine methyltransferases, JNJ-64619178 demonstrated high selectivity for the PRMT5/MEP50 complex.[1][2] At a concentration of 10 µM, it inhibited the PRMT5/MEP50 complex by over 80%, while showing minimal to no inhibition (<15%) of other closely related arginine methyltransferases such as PRMT1 and PRMT7.[1][2] No significant inhibition of any lysine methyltransferases was observed.[1]
| Compound | Target | IC50 | Kd | Selectivity Profile |
| This compound | PRMT5 | 0.33 µM[3][4] | 0.987 µM[3][4] | Stated to have broad selectivity against other methyltransferases, but specific panel data is not publicly available.[3][4] |
| JNJ-64619178 | PRMT5/MEP50 | 0.14 nM[2][5] | - | Highly selective over a panel of 37 other methyltransferases, with >80% inhibition of PRMT5/MEP50 at 10 µM and <15% inhibition of other tested methyltransferases.[1][2] |
Cellular Activity
In cellular assays, both compounds have demonstrated the ability to inhibit PRMT5 activity, leading to downstream effects on cell proliferation. JNJ-64619178 has shown potent anti-proliferative activity in a variety of cancer cell lines.[1][6] The inhibition of the symmetric dimethylation of SmD1/3 proteins is a key biomarker of its cellular target engagement.[1] this compound has also been shown to inhibit the PRMT5-mediated methylation of SmD3.[3][4]
PRMT5 Signaling Pathway
PRMT5 plays a crucial role in various cellular signaling pathways. It methylates a diverse range of substrates, including histones and non-histone proteins, thereby influencing gene expression, RNA splicing, signal transduction, and DNA damage repair. The diagram below illustrates a simplified overview of the PRMT5 signaling pathway.
Caption: Simplified PRMT5 signaling pathway and points of inhibition.
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the types of assays used to characterize these inhibitors.
Biochemical Methyltransferase Inhibition Assay (General Protocol)
This assay is designed to measure the enzymatic activity of PRMT5 and the inhibitory potential of compounds like this compound and JNJ-64619178.
Caption: Workflow for a typical biochemical PRMT5 inhibition assay.
Key Steps:
-
Enzyme and Substrate Preparation: Recombinant human PRMT5/MEP50 complex is used as the enzyme source. A suitable substrate, such as histone H4 or a specific peptide, and the methyl donor S-adenosylmethionine (SAM) are prepared in an appropriate assay buffer.
-
Inhibitor Incubation: The enzyme, substrate, and SAM are incubated with a serial dilution of the inhibitor (this compound or JNJ-64619178).
-
Detection of Methylation: The extent of methylation is quantified. This can be achieved through various methods, including radio-labeled SAM ([3H]-SAM) and scintillation counting, or non-radioactive methods such as antibody-based detection of the methylated product (e.g., ELISA or Western blot) or detection of the reaction by-product S-adenosylhomocysteine (SAH). For JNJ-64619178, the production of SAH was measured by RapidFire Mass Spectrometry.[2]
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular Target Engagement Assay (General Protocol)
This assay assesses the ability of an inhibitor to engage with PRMT5 within a cellular context.
Caption: Workflow for a cellular PRMT5 target engagement assay.
Key Steps:
-
Cell Treatment: Cancer cell lines known to be sensitive to PRMT5 inhibition are treated with a range of concentrations of the inhibitor for a specified period.
-
Protein Extraction: After treatment, cells are harvested, and total protein is extracted.
-
Western Blot Analysis: The protein lysates are subjected to SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies specific for a known PRMT5 substrate (e.g., symmetrically dimethylated SmD1/3) and an antibody for the total level of that substrate to assess the extent of methylation inhibition. Antibodies against PRMT5 and a loading control (e.g., actin or tubulin) are also used.
-
Data Analysis: The band intensities are quantified, and the level of substrate methylation is normalized to the total substrate and the loading control. This allows for the determination of the cellular potency of the inhibitor. For JNJ-64619178, a modified cellular thermal shift assay was also used to measure cellular binding to PRMT5.[2]
Conclusion
Both this compound and JNJ-64619178 are valuable chemical tools for studying the function of PRMT5. Based on the currently available data, JNJ-64619178 demonstrates significantly higher biochemical potency and has a well-defined, high degree of selectivity against other methyltransferases. While this compound is described as a selective inhibitor, the lack of publicly available, quantitative selectivity data makes a direct and comprehensive comparison challenging. For researchers requiring a highly potent and rigorously characterized selective PRMT5 inhibitor, JNJ-64619178 currently has a more extensively documented profile. Further publication of the detailed selectivity panel for this compound would be beneficial for the research community to enable a more complete head-to-head comparison.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Validating PRMT5-IN-30 Target Engagement in Live Cells: A Comparative Guide to NanoBRET and Alternative Methods
This guide provides a comprehensive comparison of the NanoBRET® Target Engagement Assay for validating the interaction of inhibitors, such as PRMT5-IN-30, with the Protein Arginine Methyltransferase 5 (PRMT5) in a live-cell context. We will explore the experimental protocol for the NanoBRET assay, present its performance in comparison to other widely-used target engagement methodologies, and provide supporting data for researchers in pharmacology and drug development.
Introduction to PRMT5 and Target Engagement
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] This modification plays a crucial role in regulating numerous cellular processes, including gene transcription, RNA splicing, signal transduction, and the DNA damage response.[3][4][5] Due to its overexpression in various cancers and its role in promoting cell proliferation and survival, PRMT5 has emerged as a significant therapeutic target.[5][6][7]
This compound is a potent and selective small molecule inhibitor of PRMT5.[8] A crucial step in the preclinical development of such inhibitors is to confirm that they engage their intended target within the complex environment of a living cell. Target engagement assays provide this critical validation, quantifying the extent and affinity of a compound's binding to its target protein. This confirmation is essential to correlate target binding with downstream cellular effects and to ensure the compound's mechanism of action.
The NanoBRET® Target Engagement Assay
The NanoBRET® (Bioluminescence Resonance Energy Transfer) Target Engagement Assay is a proximity-based method that quantitatively measures compound binding to a specific protein target in live cells.[9][10] The system relies on energy transfer from a bright NanoLuc® luciferase, genetically fused to the target protein (PRMT5), to a fluorescently labeled tracer that reversibly binds to the same target. When an unlabeled test compound, like this compound, competes with the tracer for binding to the PRMT5-NanoLuc® fusion protein, the BRET signal decreases in a dose-dependent manner, allowing for the determination of intracellular compound affinity.[9][11]
PRMT5 Signaling Pathways
PRMT5 exerts its influence on cell growth and survival by modulating several key signaling pathways. Its inhibition can therefore have wide-ranging effects on cellular function. Understanding these pathways is crucial for interpreting the functional consequences of target engagement by an inhibitor.
Experimental Protocols
NanoBRET® Target Engagement Workflow for PRMT5
This protocol is adapted from standard Promega NanoBRET® TE manuals.[10][12][13]
Detailed Steps:
-
Cell Transfection (Day 1): Co-transfect HEK293 cells with a plasmid encoding the full-length human PRMT5 fused to NanoLuc® luciferase and a plasmid for its binding partner, WDR77, to ensure proper complex formation.
-
Cell Preparation (Day 2): Twenty-four hours post-transfection, harvest the cells and resuspend them in Opti-MEM® I Reduced Serum Medium to a final concentration of 2x10^5 cells/mL.[13]
-
Compound and Tracer Addition: Prepare serial dilutions of this compound. In a white, 384-well plate, add the test compound and a fixed concentration of the cell-permeable fluorescent tracer.
-
Cell Addition and Incubation: Add the cell suspension to the wells containing the compound and tracer. Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the binding reaction to reach equilibrium.[13]
-
Substrate Addition and Signal Reading: Add the Nano-Glo® substrate along with an extracellular NanoLuc® inhibitor (to ensure the signal is from intact cells).[10] Immediately read the plate on an instrument capable of measuring dual-filtered luminescence, collecting signal at 450nm (donor emission) and >600nm (acceptor emission).[13][14]
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor signal by the donor signal. Plot the BRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which reflects the intracellular potency of the compound.
Comparison of Target Engagement Methods
While NanoBRET provides a powerful tool for quantifying intracellular target engagement, several alternative methods exist, each with distinct principles, advantages, and limitations.
Alternative Methodologies:
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring changes in the thermal stability of a target protein upon ligand binding in intact cells or cell lysates.[15] Ligand-bound proteins are typically more resistant to heat-induced denaturation.
-
Protocol: Cells are treated with the test compound, heated to various temperatures, lysed, and the amount of soluble (non-denatured) target protein is quantified, usually by Western blot or ELISA. A shift in the melting temperature indicates target engagement.[15]
-
-
PROTAC-based Degradation: This approach uses a proteolysis-targeting chimera (PROTAC) that induces the degradation of the target protein.[16] Target engagement of a test compound can be measured by its ability to compete with the PROTAC and prevent protein degradation.[15]
-
Protocol: Cells are co-treated with a fixed concentration of a known PRMT5 PROTAC and varying concentrations of the test inhibitor. The level of PRMT5 protein is then measured by Western blot. Rescue from degradation indicates target engagement by the inhibitor.[17]
-
-
Biochemical Assays: These are in vitro assays using purified PRMT5 enzyme to measure the direct inhibition of its methyltransferase activity.[18] Common formats include radioactive assays that measure the transfer of a tritiated methyl group or AlphaLISA assays.[1][17]
-
Protocol: Purified PRMT5/MEP50 complex, a substrate (e.g., a histone peptide), and the methyl donor SAM (S-adenosylmethionine) are incubated with the test inhibitor. The formation of the product (methylated substrate or SAH) is then quantified.[18]
-
-
Functional Cellular Assays (Downstream Effects): These assays measure the functional consequences of PRMT5 inhibition in cells, serving as an indirect readout of target engagement. A common method is to measure the methylation status of a known PRMT5 substrate, such as SmD3, via Western blot.[8][19]
-
Protocol: Cells are treated with the inhibitor for a defined period. Cell lysates are then prepared and subjected to Western blot analysis using an antibody specific for symmetrically dimethylated arginine (SDMA) or a specific methylated substrate. A decrease in the methylation signal indicates target engagement and functional inhibition.[19]
-
Quantitative Data and Performance Comparison
The following tables summarize quantitative data for PRMT5 inhibitors and provide a qualitative comparison of the different target engagement methodologies.
Table 1: Potency of Select PRMT5 Inhibitors Across Different Assays
| Compound | Assay Type | Target/Cell Line | Potency (IC50/EC50/Kd) | Reference |
| This compound | Biochemical (Enzymatic) | Purified PRMT5 | IC50: 0.33 µM | [8] |
| This compound | Binding Assay | Purified PRMT5 | Kd: 0.987 µM | [8] |
| GSK3326595 | NanoBRET TE | HEK293 (NL-PRMT5) | EC50: ~100-200 nM | [6] |
| GSK3326595 | Biochemical (Enzymatic) | Purified PRMT5:MEP50 | IC50: ~22 nM | [6] |
| MRTX1719 | Functional Cellular (SDMA) | HCT116 (MTAP del) | IC50: 8 nM | [19] |
| MRTX1719 | Functional Cellular (SDMA) | HCT116 (MTAP WT) | IC50: 653 nM | [19] |
| EPZ015666 | Biochemical (Enzymatic) | Purified PRMT5/MEP50 | IC50: 30 nM | [17] |
| Compound 15 (PROTAC) | Degradation Assay | MCF-7 | DC50: 1.1 µM | [17] |
Note: Direct comparison of absolute potency values across different assay formats should be done with caution due to variations in experimental conditions, such as substrate/tracer concentrations and cell types. The ~5-10 fold shift in potency often observed between biochemical and cell-based assays (like NanoBRET) for substrate-competitive inhibitors can be attributed to factors like cell permeability and competition with high intracellular concentrations of the natural cofactor SAM.[5]
Table 2: Comparison of Target Engagement Methodologies
| Feature | NanoBRET® TE | CETSA | PROTAC-based Assay | Biochemical Assays | Functional Cellular Assay (e.g., Western Blot) |
| Principle | BRET | Thermal Shift | Competitive Degradation | Enzymatic Inhibition | Downstream Effect |
| Measurement | Direct Binding | Direct Binding | Indirect Binding | Direct Inhibition | Indirect Target Effect |
| Context | Live Cells | Live Cells / Lysate | Live Cells | Purified Protein | Live Cells |
| Throughput | High (384-well) | Low to Medium | Low to Medium | High | Low |
| Quantitation | Highly Quantitative (IC50) | Semi-Quantitative (T-shift) | Semi-Quantitative (DC50) | Highly Quantitative (IC50) | Semi-Quantitative |
| Key Requirement | NanoLuc Fusion Protein, Tracer | Specific Antibody | Specific PROTAC | Purified Enzyme | Specific Antibody |
| Real-time Kinetics | Yes | No | No | Possible | No |
| Advantages | Live cells, high throughput, kinetic data, direct binding measure | Label-free, no protein modification | Uses endogenous protein | Mechanistic insight | Confirms functional outcome |
| Limitations | Requires genetic modification, tracer development | Lower throughput, not all binding events cause a thermal shift | Requires a validated PROTAC, indirect | Lacks cellular context (permeability, off-targets) | Indirect, may be affected by other pathways |
Conclusion
Validating that a compound like this compound engages its target in living cells is a cornerstone of modern drug discovery. The NanoBRET® Target Engagement Assay offers a robust, high-throughput, and highly quantitative method to directly measure inhibitor binding to PRMT5 in a physiological context. It allows for the determination of intracellular affinity and can even be adapted to measure drug-target residence time.[9]
While alternative methods such as CETSA and PROTAC-based assays also provide valuable in-cell target engagement data without the need for protein tagging, they are generally lower in throughput. Biochemical assays are essential for determining direct enzymatic inhibition but lack the complexity of the cellular environment. Finally, functional cellular assays , such as monitoring substrate methylation, are critical for linking target engagement to a biological outcome but provide an indirect measure of binding.
For researchers aiming to efficiently quantify the intracellular potency and binding characteristics of PRMT5 inhibitors like this compound, the NanoBRET TE assay represents a state-of-the-art platform that provides a direct and sensitive readout of target engagement in live cells. The choice of method will ultimately depend on the specific research question, available resources, and the stage of the drug discovery process. A multi-assay approach is often the most comprehensive strategy to fully characterize a novel inhibitor.
References
- 1. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High PRMT5 levels, maintained by KEAP1 inhibition, drive chemoresistance in high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRMT5 function and targeting in cancer [cell-stress.com]
- 4. NanoBRET® TE PRMT5 Assay [worldwide.promega.com]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 10. Kinase Target Engagement | Kinase Affinity Assay [promega.sg]
- 11. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
- 12. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 13. eubopen.org [eubopen.org]
- 14. promegaconnections.com [promegaconnections.com]
- 15. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bellbrooklabs.com [bellbrooklabs.com]
- 19. aacrjournals.org [aacrjournals.org]
Comparative Selectivity Profiling of PRMT5-IN-30 Against Other Arginine Methyltransferases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitor PRMT5-IN-30 against a panel of other protein arginine methyltransferases (PRMTs). The data presented here is intended to assist researchers in evaluating the selectivity and potential applications of this compound in drug discovery and chemical biology.
Introduction to this compound
This compound (also known as compound 17) is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1] PRMT5 is a key enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a crucial role in various cellular processes, including gene transcription, RNA splicing, and signal transduction. Dysregulation of PRMT5 activity has been implicated in several cancers, making it an attractive target for therapeutic intervention. The selectivity of a chemical inhibitor is a critical parameter, as off-target effects can lead to unforeseen biological consequences and potential toxicity. This guide focuses on the selectivity profile of this compound, providing quantitative data on its activity against other members of the PRMT family.
Selectivity Profile of this compound
The inhibitory activity of this compound was assessed against a panel of human PRMTs. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%, are summarized in the table below. The data demonstrates that this compound is highly selective for PRMT5, with significantly lower potency against other PRMTs tested.
| Arginine Methyltransferase | IC50 (µM) |
| PRMT5 | 0.33 |
| PRMT1 | >50 |
| PRMT3 | >50 |
| CARM1 (PRMT4) | >50 |
| PRMT6 | >50 |
| PRMT7 | >50 |
Table 1: In vitro inhibitory activity of this compound against a panel of human arginine methyltransferases. Data extracted from Mao R, et al. J Med Chem. 2017.
Experimental Protocols
The following is a representative protocol for determining the in vitro inhibitory activity and selectivity of a PRMT5 inhibitor, based on established methodologies.
Biochemical Assay for PRMT5 Activity and Inhibition
This protocol outlines a common method for measuring the enzymatic activity of PRMT5 and assessing the potency of inhibitors.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Histone H4 peptide (1-21) as substrate
-
S-(5'-adenosyl)-L-methionine (SAM) as a methyl donor
-
Tritiated SAM ([³H]-SAM) for radioactive detection or a non-radioactive detection system (e.g., AlphaLISA or fluorescence-based)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl, 1 mM EDTA, 1 mM DTT, and 0.01% Tween-20
-
This compound or other test compounds
-
Microplates (e.g., 96-well or 384-well)
-
Scintillation counter (for radioactive assays) or a microplate reader (for non-radioactive assays)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the PRMT5/MEP50 enzyme complex and the histone H4 peptide substrate in the assay buffer to their final working concentrations.
-
Reaction Mixture: In each well of the microplate, combine the PRMT5/MEP50 enzyme, the histone H4 peptide substrate, and the test compound (this compound).
-
Initiation of Reaction: Initiate the methylation reaction by adding SAM (containing a tracer amount of [³H]-SAM for radioactive assays) to each well.
-
Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., trichloroacetic acid for radioactive assays or a specific quenching buffer for non-radioactive assays).
-
Detection:
-
Radioactive Assay: Transfer the reaction mixture to a filter plate to capture the methylated peptide. Wash the plate to remove unincorporated [³H]-SAM. Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Non-Radioactive Assay (e.g., AlphaLISA): Add acceptor beads conjugated to an antibody that specifically recognizes the methylated substrate, followed by the addition of donor beads. Read the signal on a compatible microplate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor). Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Selectivity Profiling: Repeat the assay using other purified arginine methyltransferases (e.g., PRMT1, PRMT3, CARM1, PRMT6, PRMT7) to determine the IC50 values for each enzyme and assess the selectivity of the inhibitor.
Visualizations
Experimental Workflow for Selectivity Profiling
The following diagram illustrates the general workflow for determining the selectivity of a PRMT inhibitor.
References
A Comparative Guide to PRMT5 Inhibitors: Correlating In Vitro Activity with In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the protein arginine methyltransferase 5 (PRMT5) inhibitor, PRMT5-IN-30, and other notable alternatives in the field. The focus is on correlating in vitro biochemical and cellular activity with in vivo anti-tumor efficacy, offering a valuable resource for researchers engaged in oncology drug discovery and development. While in vitro data for this compound is available, a notable gap exists in the public domain regarding its in vivo activity. This guide will therefore benchmark its in vitro potency against well-characterized PRMT5 inhibitors, GSK3326595 and JNJ-64619178, for which both in vitro and in vivo data have been published.
Data Presentation: Quantitative Comparison of PRMT5 Inhibitors
The following tables summarize the key quantitative data for this compound and its comparators, GSK3326595 and JNJ-64619178, facilitating a direct comparison of their biochemical potency and in vivo anti-tumor effects.
Table 1: In Vitro Activity of PRMT5 Inhibitors
| Compound | Target | IC50 (nM) | Kd (µM) | Cellular Activity |
| This compound | PRMT5 | 330 | 0.987 | Inhibits PRMT5-mediated SmD3 methylation. |
| GSK3326595 (EPZ015666) | PRMT5 | 22 | Not Reported | Inhibits SmD3 methylation and cell proliferation in MCL cell lines with nM IC50 values.[1] |
| JNJ-64619178 | PRMT5 | Not Reported | Not Reported | Potent antiproliferative activity in various cancer cell lines.[2] |
Table 2: In Vivo Activity of PRMT5 Inhibitors
| Compound | Cancer Model | Dosing | Tumor Growth Inhibition (TGI) | Pharmacodynamic Marker Inhibition |
| This compound | Not Reported | Not Reported | No public data available | No public data available |
| GSK3326595 | Z-138 MCL Xenograft | 100 mg/kg, BID | ~95% after 21 days[3] | Dose-dependent decrease in SDMA in tumors.[4] |
| JNJ-64619178 | NCI-H1048 Lung Cancer Xenograft | 10 mg/kg, QD | Dose-dependent tumor growth inhibition and regression.[5] | 93.7% inhibition of PRMT5-dependent methylation in tumors.[6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to enable reproducibility and further investigation.
In Vitro PRMT5 Enzymatic Assay Protocol
This protocol is a generalized procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against PRMT5.
-
Reagents and Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Histone H4 peptide (substrate)
-
S-adenosyl-L-[methyl-3H]methionine (3H-SAM)
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl2, 0.1 mg/ml BSA, 1 mM DTT)
-
Scintillation cocktail
-
Filter plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the assay buffer, PRMT5/MEP50 enzyme, and the test compound at various concentrations.
-
Initiate the reaction by adding the histone H4 peptide substrate and 3H-SAM.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding trichloroacetic acid.
-
Transfer the reaction mixture to a filter plate to capture the methylated peptide.
-
Wash the filter plate to remove unincorporated 3H-SAM.
-
Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Assay for PRMT5 Activity (Symmetric Di-Methyl Arginine - SDMA) Protocol
This western blot-based assay measures the inhibition of PRMT5 activity in a cellular context by detecting changes in the levels of symmetric di-methylated arginine on substrate proteins like SmD3.
-
Reagents and Materials:
-
Cancer cell line (e.g., MCL cell line Z-138)
-
Test compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-SDMA, anti-SmD3 (or other PRMT5 substrate), and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24-72 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-SDMA antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against the total substrate protein and a loading control to normalize the SDMA signal.
-
In Vivo Tumor Xenograft Model Protocol
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a PRMT5 inhibitor in a mouse xenograft model.
-
Reagents and Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Cancer cell line for implantation
-
Matrigel (optional)
-
Test compound formulated for in vivo administration (e.g., oral gavage, intraperitoneal injection)
-
Vehicle control
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously implant cancer cells (e.g., 5-10 x 10^6 cells) mixed with or without Matrigel into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound and vehicle control according to the desired dosing schedule and route.
-
Measure tumor volume with calipers at regular intervals (e.g., twice a week) using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further pharmacodynamic analysis (e.g., western blot for SDMA levels).
-
Calculate the tumor growth inhibition (TGI) as the percentage difference in the mean tumor volume between the treated and vehicle control groups.
-
Mandatory Visualizations
The following diagrams illustrate key concepts related to PRMT5 inhibition and the experimental workflow for its assessment.
Caption: PRMT5 forms a complex with MEP50 and utilizes SAM as a methyl donor to methylate various substrates, influencing key cellular processes in cancer.
Caption: A streamlined workflow for assessing PRMT5 inhibitors, from initial in vitro characterization to in vivo efficacy studies, culminating in correlation analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. mdanderson.org [mdanderson.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking PRMT5-IN-30: A Comparative Guide to Leading PRMT5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical therapeutic target in oncology. Its role in regulating diverse cellular processes, including gene expression, RNA splicing, and DNA damage repair, has spurred the development of numerous small molecule inhibitors. This guide provides an objective comparison of PRMT5-IN-30 against a panel of other known PRMT5 inhibitors, supported by experimental data to inform research and drug development decisions.
Performance Snapshot: PRMT5 Inhibitors at a Glance
The landscape of PRMT5 inhibitors is diverse, encompassing various chemical scaffolds and mechanisms of action, including S-adenosyl-L-methionine (SAM)-competitive, substrate-competitive, and methylthioadenosine (MTA)-cooperative inhibitors. The following tables summarize the biochemical potency and cellular activity of this compound alongside a selection of prominent PRMT5 inhibitors.
Table 1: Biochemical Potency of PRMT5 Inhibitors
| Inhibitor | Type | Biochemical IC50 (nM) |
| This compound | Not Specified | 330[1] |
| EPZ015666 (GSK3235025) | Substrate-competitive | 19 - 22[2][3] |
| GSK3326595 (Pemrametostat) | Substrate-competitive | 9.2[4] |
| JNJ-64619178 | SAM/Substrate dual | Not Specified |
| MRTX1719 | MTA-cooperative | 3.6 (in presence of MTA)[5] |
| LLY-283 | SAM-competitive | Not Specified |
| AMI-1 | SAM-competitive | Not Specified |
| Compound 20 | Substrate-competitive | 4.2[4] |
| Compound 9 (covalent) | SAM-competitive (covalent) | 11 - 31[6] |
| Compound 17 (PPI) | Protein-Protein Interaction | <500 (in vitro analysis)[7][8] |
Table 2: Cellular Activity of PRMT5 Inhibitors
| Inhibitor | Cell Line | Cellular Assay | Cellular IC50 (nM) |
| MRTX1719 | HCT116 (MTAP-del) | Viability | 12[5] |
| MRTX1719 | HCT116 (MTAP-WT) | Viability | 890[5] |
| Compound 17 (PPI) | LNCaP | Viability | 430[8] |
| GSK3326595 | Not Specified | Not Specified | Not Specified |
| JNJ-64619178 | Not Specified | Not Specified | Not Specified |
Table 3: In Vivo Efficacy of Selected PRMT5 Inhibitors in Xenograft Models
| Inhibitor | Xenograft Model | Dosing | Tumor Growth Inhibition | Reference |
| YQ36286 | Mantle cell lymphoma | Not Specified | 95% at 21 days | [9] |
| EPZ015666 | Triple-negative breast cancer | Not Specified | 39% | [9] |
| MRTX1719 | LU99 (MTAP-del) | 50-100 mg/kg, daily | Tumor stasis | [1] |
| GSK3326595 | Granta-519, Maver-1 | 100 mg/kg, daily | Significant | [10] |
| PRT543 | Patient-derived breast and ovarian cancer | In combination with olaparib | Effective inhibition | [11] |
PRMT5 Signaling Landscape
PRMT5 plays a central role in numerous signaling pathways that are critical for cancer cell proliferation, survival, and differentiation. It exerts its influence through the methylation of both histone and non-histone proteins.
Caption: Overview of PRMT5 signaling pathways.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate benchmarking of inhibitors. Below are representative methodologies for key biochemical and cellular assays.
Radiometric PRMT5 Biochemical Assay
This assay measures the enzymatic activity of PRMT5 by quantifying the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]methionine (³H-SAM) to a substrate peptide.
Caption: Workflow for a radiometric PRMT5 assay.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Histone H4 (1-21) peptide substrate
-
S-Adenosyl-L-[methyl-³H]methionine (³H-SAM)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM TCEP)
-
Trichloroacetic acid (TCA)
-
96-well filter plates
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
In a microtiter plate, add the diluted inhibitors.
-
Prepare a reaction mixture containing the PRMT5/MEP50 enzyme complex and the histone H4 peptide substrate in the assay buffer.
-
Add the reaction mixture to the wells containing the inhibitors and incubate for a short period at room temperature.
-
Initiate the methyltransferase reaction by adding ³H-SAM to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding cold TCA.
-
Transfer the reaction mixture to a filter plate to capture the radiolabeled peptide.
-
Wash the filter plate multiple times with PBS to remove unincorporated ³H-SAM.
-
Add scintillation fluid to each well and measure the radioactivity using a liquid scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Cellular PRMT5 Target Engagement Assay (Western Blot)
This assay assesses the ability of an inhibitor to engage PRMT5 in a cellular context by measuring the levels of symmetric dimethylarginine (SDMA) on a known PRMT5 substrate, such as SmBB'.
Caption: Workflow for a cellular Western blot assay.
Materials:
-
Cancer cell line (e.g., MCF7)
-
Cell culture medium and supplements
-
PRMT5 inhibitors
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-symmetric dimethylarginine, anti-SmBB')
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a dose range of the PRMT5 inhibitor for 48-72 hours.
-
Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the SDMA mark and a loading control (e.g., total SmBB' or actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the dose-dependent reduction in SDMA levels and calculate the cellular IC50.[12]
References
- 1. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. bio-rad.com [bio-rad.com]
- 4. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. | BioWorld [bioworld.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Targeting PRMT5: Current Inhibitors and Emerging Strategies for Therapeutic Intervention [mdpi.com]
- 8. Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. meridian.allenpress.com [meridian.allenpress.com]
- 10. researchgate.net [researchgate.net]
- 11. PRMT5 Inhibitors Regulate DNA Damage Repair Pathways in Cancer Cells and Improve Response to PARP Inhibition and Chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of PRMT5-IN-30
Ensuring the safe and environmentally responsible disposal of chemical reagents is a cornerstone of laboratory safety. For researchers and scientists utilizing PRMT5-IN-30, a potent and selective protein arginine methyltransferase 5 (PRMT5) inhibitor, adherence to proper disposal protocols is critical to protect personnel and the environment. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with general laboratory hazardous waste guidelines.
Immediate Safety and Handling Precautions
Step-by-Step Disposal Protocol for this compound
The following procedures are based on established guidelines for the disposal of laboratory chemical waste.[1][2][3][4]
1. Waste Segregation and Collection:
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been verified. [1][4][5]
-
Collect all waste containing this compound, including unused stock solutions, contaminated media, and rinsate from empty containers, in a dedicated and clearly labeled hazardous waste container.[5]
-
The container must be made of a material compatible with the chemical and its solvent. For instance, if this compound is dissolved in an acidic solution, a glass container should be used instead of metal.[4]
-
Ensure the container is in good condition, with a tightly sealing cap to prevent leaks or spills.[4]
2. Labeling of Hazardous Waste:
-
Properly label the waste container with the words "Hazardous Waste."
-
The label must clearly identify the contents, including "this compound" and any solvents present.
-
Indicate the approximate concentration or quantity of the waste.
-
Include the date when the waste was first added to the container (accumulation start date).
3. Storage of Waste:
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1]
-
The SAA should be located at or near the point of generation and under the control of the laboratory personnel.
-
Ensure secondary containment, such as a spill tray, is used to capture any potential leaks.[2][3]
-
Store containers of incompatible wastes separately to prevent accidental mixing and dangerous reactions.[1][2] For example, keep acidic waste segregated from basic waste.[2]
4. Disposal of Empty Containers:
-
A container that has held this compound is not considered empty until it has been triple-rinsed with a suitable solvent capable of removing the residue.[3][5]
-
The rinsate from this process must be collected and disposed of as hazardous waste.[5]
-
After triple-rinsing, the original label on the container should be defaced or removed, and the container can then be disposed of as regular non-hazardous laboratory glass or plastic waste, in accordance with institutional policies.[3]
5. Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup for the full hazardous waste container.
-
Do not dispose of this compound down the drain or in the regular trash.[1][3]
-
Follow all institutional and local regulations for the final disposal of chemical waste.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Waste Accumulation Limit (per lab) | Generally no more than 25 gallons of total chemical waste. | [2] |
| Reactive Acutely Hazardous Waste Limit | No more than 1 quart. | [2] |
| Container Removal from SAA | Within three days after the container becomes full. | [1] |
| Partially Filled Container Storage | May remain in a Satellite Accumulation Area for up to one year. | [1] |
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound waste.
This procedural guidance is intended to supplement, not replace, your institution's specific chemical hygiene and hazardous waste management plans. Always prioritize your local safety protocols.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. vumc.org [vumc.org]
- 4. acewaste.com.au [acewaste.com.au]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling PRMT5-IN-30
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of the potent and selective protein arginine methyltransferase 5 (PRMT5) inhibitor, PRMT5-IN-30.
This document provides crucial safety and logistical information to ensure the safe and effective use of this compound in a laboratory setting. Given that this compound is for research use only and has not been fully validated for medical applications, adherence to these guidelines is paramount for personnel safety and experimental integrity.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value |
| CAS Number | 330951-01-4 |
| Molecular Formula | C₁₈H₁₇N₃O₄S |
| Molecular Weight | 371.41 g/mol |
| Storage (Powder) | -20°C for up to 3 years |
| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month |
Operational Plan: Handling and Disposal
Due to the absence of a publicly available, substance-specific Safety Data Sheet (SDS), the following procedures are based on general best practices for handling potent, biologically active small molecule inhibitors. A risk assessment should be conducted by the user's institution to address specific laboratory conditions.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure risk.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Prevents direct skin contact. Double-gloving provides additional protection against potential tears or contamination. |
| Eye Protection | Chemical safety goggles or a full-face shield | Protects eyes from splashes or aerosolized particles of the compound. |
| Body Protection | A fully buttoned laboratory coat | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a certified chemical fume hood | A fume hood is the primary engineering control to prevent inhalation of any dust or aerosols. |
Step-by-Step Handling Protocol
-
Preparation : Before handling, ensure that the chemical fume hood is operational and the sash is at the appropriate height. Have all necessary equipment, including clean weighing paper, spatulas, and solvent dispensers, inside the fume hood.
-
Weighing : this compound is a powder. To avoid generating dust, weigh the compound carefully on an analytical balance located within the fume hood or in a designated weighing enclosure.
-
Dissolution : Prepare stock solutions within the fume hood. Add the solvent to the vial containing the powdered compound slowly to avoid splashing. If necessary, use sonication to aid dissolution as recommended for this compound.
-
Use in Experiments : When adding the compound to cell cultures or other experimental systems, use appropriate pipetting techniques to prevent aerosols. All manipulations should be performed in a biological safety cabinet if working with cell lines.
-
Decontamination : After handling, wipe down the work surface in the fume hood with an appropriate cleaning agent (e.g., 70% ethanol). Decontaminate all equipment that has come into contact with the compound.
-
Glove Removal : Remove the outer pair of gloves and dispose of them as chemical waste before leaving the immediate work area. Remove the inner pair of gloves and wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste : All solid waste contaminated with this compound, including weighing paper, pipette tips, and gloves, should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste : Unused solutions of this compound and contaminated media should be collected in a designated, sealed hazardous waste container. Do not pour down the drain.
-
Container Disposal : Empty vials that contained this compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste. The rinsed vial can then be disposed of according to institutional guidelines for glass waste.
-
Waste Pickup : All hazardous waste containers must be disposed of through your institution's environmental health and safety office. Follow all local, state, and federal regulations for hazardous waste disposal.
PRMT5 Signaling Pathway
PRMT5 is a key enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in the regulation of various cellular processes, including gene transcription, RNA splicing, and signal transduction. Dysregulation of PRMT5 activity is implicated in several cancers, making it a significant therapeutic target. This compound acts as an inhibitor of this enzyme, thereby modulating these downstream pathways.
Caption: PRMT5 signaling pathway and the inhibitory action of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
